CAY10581
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R,4R)-4-(benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-22(2)21(26)17(23-12-13-8-4-3-5-9-13)16-18(24)14-10-6-7-11-15(14)19(25)20(16)27-22/h3-11,17,21,23,26H,12H2,1-2H3/t17-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHJQIQDQXGUOD-DYESRHJHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@@H](C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Mechanism of CAY10581: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
Grand Cayman, Cayman Islands – December 8, 2025 – In the intricate landscape of immunological research and drug development, the small molecule CAY10581 has emerged as a significant tool for investigating the role of Indoleamine 2,3-dioxygenase (IDO), a critical enzyme implicated in immune suppression. This technical guide provides an in-depth analysis of the mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its operational pathways, tailored for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Potent and Reversible Inhibition of IDO
This compound functions as a potent and reversible uncompetitive inhibitor of Indoleamine 2,3-dioxygenase (IDO1).[1][2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3] By inhibiting IDO1, this compound effectively blocks the conversion of tryptophan to N-formylkynurenine, thereby preventing the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites, which are known to exert immunosuppressive effects.
The inhibitory activity of this compound is highly potent, with a reported half-maximal inhibitory concentration (IC50) of 55 nM.[1][2] This positions this compound as a more powerful inhibitor of IDO1 than other known inhibitors such as annulin B and 1-methyl-d-tryptophan (1-MT).[1][2] Studies have shown that this compound demonstrates minimal impact on cell viability, with no significant toxicity observed at concentrations up to 100 μM in a 24-hour period.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the inhibitory action of this compound on IDO1.
| Parameter | Value | Target | Notes | Reference |
| IC50 | 55 nM | Indoleamine 2,3-dioxygenase (IDO1) | In vitro enzymatic assay | [1][2] |
| Mechanism | Reversible, Uncompetitive | Indoleamine 2,3-dioxygenase (IDO1) | [1][2] | |
| Cell Viability | Minimal impact at 100 µM | 24-hour incubation | [1][2] |
Signaling Pathway and Experimental Workflow
The inhibitory action of this compound on the IDO1 pathway can be visualized through the following signaling diagram.
The general workflow for determining the inhibitory potential of compounds like this compound on IDO1 activity is depicted below.
Detailed Experimental Protocols
The determination of the IC50 value of this compound for IDO1 inhibition is typically performed using an in vitro enzymatic assay. The following protocol is a representative method based on commonly used procedures for assessing IDO1 activity.
In Vitro IDO1 Enzymatic Inhibition Assay
1. Reagents and Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
This compound
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5)
-
Cofactors and additives: Methylene blue, Ascorbic acid, Catalase
-
96-well microplate
-
Spectrophotometer or plate reader
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in the assay buffer to achieve the desired final concentrations for the assay.
-
Prepare a solution of L-tryptophan in the assay buffer.
-
Prepare the reaction cocktail containing recombinant IDO1, methylene blue, ascorbic acid, and catalase in the assay buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the diluted this compound solutions. Include wells for a positive control (a known IDO1 inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Add the reaction cocktail containing the IDO1 enzyme to all wells.
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the L-tryptophan solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection of Kynurenine:
-
Stop the reaction by adding a quenching agent, such as trichloroacetic acid (TCA).
-
Incubate the plate at a higher temperature (e.g., 50°C) for approximately 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[3]
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate.
-
Add a colorimetric reagent, such as p-dimethylaminobenzaldehyde (Ehrlich's reagent), which reacts with kynurenine to produce a colored product.[3]
-
Measure the absorbance at a specific wavelength (e.g., 480 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of IDO1 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Cellular IDO1 Inhibition Assay
To assess the activity of this compound in a cellular context, a cell-based assay is employed. This protocol provides a general framework for such an experiment.
1. Cell Culture and Reagents:
-
A human cell line that expresses IDO1 upon stimulation (e.g., HeLa or SK-OV-3 cells).[3]
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Interferon-gamma (IFN-γ) to induce IDO1 expression.
-
This compound
-
L-Tryptophan
2. Procedure:
-
Cell Seeding and IDO1 Induction:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce the expression of IDO1.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the IFN-γ-containing medium and add the this compound dilutions to the cells. Include a vehicle control.
-
Incubate the cells with the inhibitor for a predetermined period (e.g., 1-2 hours).
-
Add L-tryptophan to the medium to serve as the substrate.
-
Incubate for an additional 24-48 hours.
-
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using the same detection method as described in the in vitro enzymatic assay (TCA precipitation followed by reaction with a colorimetric reagent) or by using HPLC.
-
-
Data Analysis:
-
Calculate the percentage of IDO1 inhibition in the cells for each concentration of this compound.
-
Determine the cellular IC50 value.
-
Conclusion
This compound is a highly potent, reversible, and uncompetitive inhibitor of IDO1. Its well-characterized mechanism of action and high potency make it an invaluable research tool for elucidating the role of the tryptophan catabolism pathway in various physiological and pathological processes, particularly in the context of cancer immunology and other conditions characterized by immune dysregulation. The detailed protocols provided in this guide offer a robust framework for the accurate assessment of this compound and other potential IDO1 inhibitors in both enzymatic and cellular environments.
References
CAY10581: A Technical Guide to a Novel Indoleamine 2,3-Dioxygenase (IDO1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immunomodulatory enzyme and a key target in therapeutic areas such as oncology and autoimmune diseases. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 creates an immunosuppressive microenvironment. CAY10581, a pyranonaphthoquinone derivative, has been identified as a potent, reversible, and uncompetitive inhibitor of IDO1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and the signaling pathways it modulates. This document is intended to serve as a resource for researchers engaged in the study and development of IDO1 inhibitors.
Introduction to Indoleamine 2,3-Dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that initiates the kynurenine pathway of tryptophan metabolism. This pathway is a primary route for tryptophan degradation in mammals. The enzymatic activity of IDO1 has profound effects on the immune system, primarily through two mechanisms:
-
Tryptophan Depletion: The depletion of the essential amino acid tryptophan in the local microenvironment can lead to the activation of the General Control Nonderepressible 2 (GCN2) stress-response kinase in T cells. This activation results in cell cycle arrest and anergy, thereby suppressing T cell proliferation and function.
-
Kynurenine Metabolite Production: The enzymatic conversion of tryptophan by IDO1 produces a series of bioactive metabolites, collectively known as kynurenines. Kynurenine itself can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that can promote the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs).
Due to its role in creating an immune-tolerant environment, IDO1 is often upregulated in various pathological conditions, including cancer, where it facilitates tumor escape from immune surveillance. Consequently, the inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity.
This compound: A Potent IDO1 Inhibitor
This compound is a synthetic small molecule belonging to the pyranonaphthoquinone class of compounds. It has been characterized as a potent and specific inhibitor of IDO1.
Mechanism of Action
This compound functions as a reversible uncompetitive inhibitor of IDO1. In uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. This mode of inhibition is distinct from competitive inhibition (where the inhibitor binds to the active site) and non-competitive inhibition (where the inhibitor binds to an allosteric site on the free enzyme or the enzyme-substrate complex). The uncompetitive mechanism of this compound suggests that it binds to a site that becomes available only after tryptophan has bound to the active site of IDO1.
Quantitative Inhibitory Data
The inhibitory potency of this compound against IDO1 has been determined through in vitro assays. The following table summarizes the available quantitative data.
| Parameter | Value | Assay Type | Reference |
| IC50 | 55 nM | Enzymatic Assay | [1] |
Note: The IC50 value is sourced from a commercial supplier, which references the primary scientific literature (Kumar, S., et al. J. Med. Chem. 2008).
Signaling Pathways Modulated by this compound
By inhibiting IDO1, this compound effectively blocks the downstream signaling events that lead to immune suppression. The following diagram illustrates the IDO1 signaling pathway and the point of intervention for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the evaluation of this compound as an IDO1 inhibitor. These protocols are based on established methods in the field.
In Vitro Enzymatic Assay for IDO1 Inhibition
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified recombinant human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5
-
L-tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
This compound (test compound)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in the assay buffer containing L-tryptophan (e.g., 200 µM), methylene blue (e.g., 10 µM), ascorbic acid (e.g., 10 mM), and catalase (e.g., 100 U/mL).
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. A known IDO1 inhibitor should be used as a positive control, and a vehicle control (e.g., DMSO) should be included.
-
Enzyme Addition: Add the recombinant IDO1 enzyme to each well of a 96-well plate, except for the no-enzyme control wells.
-
Initiation of Reaction: Add the test compound dilutions to the wells and pre-incubate with the enzyme for a short period (e.g., 10 minutes) at 37°C. Initiate the reaction by adding the L-tryptophan-containing reaction mixture.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA to a final concentration of 3% (w/v).
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Detection: Centrifuge the plate to pellet any precipitated protein. Transfer the supernatant to a new plate and add DMAB reagent. After a 10-minute incubation at room temperature, measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay
This assay assesses the ability of this compound to inhibit IDO1 activity in a cellular context, providing insights into its cell permeability and efficacy in a more physiologically relevant environment.
Materials:
-
Human cancer cell line (e.g., HeLa or SKOV-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound (test compound)
-
TCA and DMAB reagent as in the enzymatic assay
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the chosen cancer cell line into a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 50-100 ng/mL) for 24-48 hours to induce the expression of IDO1.
-
Inhibitor Treatment: Remove the IFN-γ-containing medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the cells with the inhibitor for 24-48 hours at 37°C in a CO2 incubator.
-
Kynurenine Measurement: Collect the cell culture supernatant. Measure the kynurenine concentration using the TCA and DMAB method as described in the enzymatic assay protocol.
-
Data Analysis: Determine the cellular IC50 value for this compound by plotting the percent inhibition of kynurenine production against the inhibitor concentration.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the screening and characterization of an IDO1 inhibitor like this compound.
Conclusion
This compound represents a valuable research tool for investigating the biological roles of IDO1 and for the development of novel immunomodulatory therapies. Its characterization as a potent, reversible, and uncompetitive inhibitor provides a specific mechanism of action for further study. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to effectively utilize and evaluate this compound in their studies. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound will be crucial in determining its potential as a therapeutic candidate.
References
CAY10581: A Technical Guide to a Potent Indoleamine 2,3-Dioxygenase (IDO1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10581 is a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. IDO1 is a critical mediator of immune suppression in the tumor microenvironment and a high-priority target in cancer immunotherapy. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its evaluation and a summary of its mechanism of action within the IDO1 signaling pathway are presented to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound, with the formal name (±)3,4-dihydro-3-hydroxy-2,2-dimethyl-4-[(phenylmethyl)amino]-2H-naphtho[2,3-b]pyran-5,10-dione, is a synthetic pyranonaphthoquinone derivative.[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers and Molecular Properties of this compound
| Property | Value | Reference |
| Formal Name | (±)3,4-dihydro-3-hydroxy-2,2-dimethyl-4-[(phenylmethyl)amino]-2H-naphtho[2,3-b]pyran-5,10-dione | [1] |
| CAS Number | 1018340-07-2 | [1] |
| Molecular Formula | C₂₂H₂₁NO₄ | [1] |
| Molecular Weight | 363.4 g/mol | [1] |
| SMILES | O=C1C2=C(--INVALID-LINK----INVALID-LINK--C(C)(C)O2)C(C4=C1C=CC=C4)=O | [1] |
| InChI | InChI=1S/C22H21NO4/c1-22(2)21(26)17(23-12-13-8-4-3-5-9-13)16-18(24)14-10-6-7-11-15(14)19(25)20(16)27-22/h3-11,17,21,23,26H,12H2,1-2H3/t17-,21-/m0/s1 | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical Form | Crystalline solid | [1] |
| Purity | ≥97% | [1] |
| Solubility | DMF: 10 mg/mL; DMSO: 3 mg/mL; DMF:PBS (pH 7.2) (1:9): 0.1 mg/mL | [1] |
| UV Maximum Absorption (λmax) | 252, 279, 334 nm | [1] |
Biological Activity and Mechanism of Action
This compound is a highly specific and reversible uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO1).[1] IDO1 is the first and rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3] By depleting tryptophan and generating immunosuppressive metabolites like kynurenine, IDO1 plays a crucial role in creating an immune-tolerant microenvironment, which is often exploited by tumors to evade immune surveillance.[4][5]
Table 3: In Vitro Biological Activity of this compound against IDO1
| Parameter | Value | Comments | Reference |
| IC₅₀ | 55 nM | In a cell-free enzymatic assay. | [6] |
| Kᵢ | 61-70 nM | Determined to be a reversible, uncompetitive inhibitor. | [6] |
| Cell Viability | Minimal impact on cell viability at 100 µM after 24 hours. | This suggests the compound has a good therapeutic window. | [6] |
The inhibitory action of this compound on IDO1 leads to the restoration of tryptophan levels and a reduction in kynurenine production. This, in turn, can alleviate the suppression of effector T cells and natural killer (NK) cells and reduce the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment.[4][7]
Experimental Protocols
In Vitro IDO1 Enzyme Inhibition Assay
This protocol is adapted from the methods described in the primary literature for the characterization of novel naphthoquinone-based IDO inhibitors.[6]
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
This compound (test compound)
-
Known IDO1 inhibitor (e.g., Epacadostat) as a positive control
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mixture in potassium phosphate buffer containing L-tryptophan (final concentration, e.g., 200 µM), methylene blue (10 µM), ascorbic acid (20 mM), and catalase (100 U/mL).
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer.
-
Assay Setup: To each well of a 96-well plate, add the test compound or control, followed by the recombinant IDO1 enzyme.
-
Initiation of Reaction: Start the reaction by adding the reagent mix to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding TCA (e.g., 30% w/v).
-
Kynurenine Detection: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition mechanism and Km of the substrate are known.
Cell-Based IDO1 Activity Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on IDO1 activity in a cellular context.[1][8]
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3)
-
Cell culture medium (e.g., DMEM or McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound
-
Control IDO1 inhibitor
-
96-well cell culture plates
-
TCA solution
-
Ehrlich's reagent
-
Kynurenine standard
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 50-100 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Inhibitor Treatment: Remove the IFN-γ containing medium and replace it with fresh medium containing serial dilutions of this compound or a control inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Kynurenine Measurement: Collect the cell culture supernatant. Precipitate proteins with TCA, and then measure the kynurenine concentration using Ehrlich's reagent as described in the enzyme inhibition assay protocol.
-
Data Analysis: Determine the IC₅₀ value of this compound in the cell-based assay.
Cell Viability Assay
A standard MTT or MTS assay can be performed to assess the cytotoxicity of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC₅₀ (half-maximal cytotoxic concentration).
Synthesis Outline
The synthesis of this compound involves the elaboration of a naphthoquinone precursor. A plausible synthetic route, based on the synthesis of similar pyranonaphthoquinones, is outlined below.[6][9]
-
Starting Material: The synthesis likely starts from a readily available naphthoquinone, such as menadione (2-methyl-1,4-naphthoquinone).
-
Epoxidation: The double bond of the quinone is epoxidized.
-
Ring Opening and Cyclization: The epoxide is then opened by a suitable nucleophile, which subsequently undergoes cyclization to form the pyran ring.
-
Functional Group Manipulation: The final steps would involve the introduction of the hydroxyl and amino groups at the desired positions to yield this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the IDO1 pathway in various physiological and pathological processes, particularly in the context of cancer immunology. Its high potency and specificity make it an attractive lead compound for the development of novel immunotherapeutic agents. The data and protocols presented in this guide are intended to support and facilitate further exploration of this compound and the broader field of IDO1 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 4. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Natural Product-Inspired Pyranonaphthoquinone Inhibitors of Indoleamine 2,3-Dioxygenase-1 (IDO-1) | Semantic Scholar [semanticscholar.org]
The Discovery and Synthesis of CAY10581: An In-depth Technical Guide
Introduction: CAY10581 is a potent, reversible, and uncompetitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. Upregulation of IDO1 is a critical mechanism of immune evasion in cancer and other pathological conditions. By inhibiting IDO1, this compound restores T-cell function and enhances anti-tumor immunity. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and drug development professionals.
Discovery and Rationale
This compound was developed as part of a research program focused on identifying novel, potent small-molecule inhibitors of IDO1. The discovery was based on the screening of a series of naphthoquinone-based compounds, inspired by the natural product menadione (Vitamin K3), which exhibited modest IDO1 inhibitory activity.[1][2] The core strategy was to synthesize analogs of menadione to enhance potency and drug-like properties. This led to the development of a class of pyranonaphthoquinones, to which this compound belongs. These compounds were found to be among the most potent IDO1 inhibitors reported at the time of their discovery.[2]
Synthesis of this compound
The synthesis of this compound, a pyranonaphthoquinone derivative, is a multi-step process. The generalized synthetic scheme is outlined below, based on the procedures described for analogous compounds in the foundational study by Kumar et al. (2008).
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step synthesis protocol is provided below.
-
Step 1: Starting Material Preparation. The synthesis typically begins with a substituted naphthoquinone derivative.
-
Step 2: Cyclization Reaction. The pyran ring is formed through a cyclization reaction. This is a critical step that establishes the core structure of this compound.
-
Step 3: Functional Group Interconversion. Subsequent steps may involve the modification of functional groups to introduce the desired side chains and achieve the final structure of this compound.
-
Step 4: Purification. The final compound is purified using standard techniques such as column chromatography and recrystallization to ensure high purity.
A specific, detailed synthesis protocol for this compound is not publicly available in the primary scientific literature. The above is a generalized representation based on the synthesis of structurally related compounds.
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of the IDO1 enzyme. Its mechanism of action is reversible and uncompetitive with respect to the substrate, L-tryptophan.
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition
The inhibitory activity of this compound against IDO1 has been quantified using enzymatic assays.
| Compound | Target | IC50 | Ki | Inhibition Type | Reference |
| This compound | IDO1 | Not explicitly stated | 61-70 nM (for the pyranonaphthoquinone class) | Uncompetitive | [2] |
| Menadione | IDO1 | 1.0 µM | Not determined | Noncompetitive | [1] |
Experimental Protocol: IDO1 Enzymatic Inhibition Assay
This protocol outlines the general procedure for determining the inhibitory activity of compounds against purified recombinant human IDO1.
-
Reagents:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the IDO1 enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 60°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Add the DMAB reagent, which reacts with kynurenine to produce a colored product.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
-
Aryl Hydrocarbon Receptor (AhR) Activation
In addition to its direct inhibition of IDO1, this compound has been shown to activate the aryl hydrocarbon receptor (AhR). The IDO1 pathway product, kynurenine, is a known endogenous ligand for AhR. Activation of AhR can have complex immunomodulatory effects.
Experimental Protocol: Aryl Hydrocarbon Receptor (AhR) Activation Assay (General)
This protocol describes a common method for assessing AhR activation using a reporter gene assay.
-
Cell Line: A cell line (e.g., HepG2) stably transfected with a reporter plasmid containing an AhR-responsive element (e.g., Dioxin Response Element - DRE) upstream of a reporter gene (e.g., luciferase).
-
Procedure:
-
Plate the reporter cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound (e.g., this compound). A known AhR agonist (e.g., TCDD) is used as a positive control.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
The increase in reporter gene activity indicates AhR activation.
-
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its modulation of the IDO1/Kynurenine-AhR signaling axis.
Caption: this compound inhibits the IDO1 enzyme, blocking tryptophan catabolism.
This inhibition prevents the production of kynurenine, a key signaling molecule that activates the Aryl Hydrocarbon Receptor (AhR). The subsequent downstream effects of AhR activation, which contribute to an immunosuppressive tumor microenvironment, are thereby mitigated.
Caption: Workflow for evaluating this compound's activity in vitro.
Conclusion
This compound is a potent and specific inhibitor of IDO1 that emerged from a focused medicinal chemistry effort. Its mechanism of action, involving the disruption of the immunosuppressive kynurenine pathway, makes it a valuable tool for cancer immunology research and a promising candidate for further therapeutic development. The detailed protocols and data presented in this guide provide a solid foundation for researchers to utilize and build upon the understanding of this important molecule.
References
In Vitro Biological Activity of CAY10581: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10581 is a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. IDO1 is a well-validated therapeutic target in oncology, with its overexpression in various tumors contributing to an immunosuppressive microenvironment that allows cancer cells to evade immune surveillance. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, including its quantitative inhibitory effects, mechanism of action, and detailed experimental protocols for its evaluation.
Core Biological Activity: IDO1 Inhibition
This compound demonstrates potent and specific inhibitory activity against human IDO1. It functions as a reversible and uncompetitive inhibitor.
Quantitative Data
The following table summarizes the key quantitative data for the in vitro biological activity of this compound.
| Parameter | Value | Target | Assay Type |
| IC50 | 55 nM | Human IDO1 | Enzymatic Assay |
Effects on Cell Viability
While primarily targeting IDO1, the effect of this compound on cell viability has been investigated. In mesenchymal stem cells (MSCs), this compound was shown to counteract the anti-proliferative effects of interferon-gamma (IFN-γ), a known inducer of IDO1 expression.
Quantitative Data
| Cell Line | Concentration of this compound | Treatment Condition | Result |
| Mesenchymal Stem Cells (MSCs) | 100 nM | 24 h post-treatment with 50 ng/mL IFN-γ | Abrogated the growth inhibition induced by IFN-γ.[1][2] |
Signaling Pathways
Based on the available literature, there is currently no direct evidence to suggest that this compound modulates the NF-κB or SIRT1 signaling pathways. Its primary mechanism of action appears to be the direct inhibition of the IDO1 enzyme.
Experimental Protocols
IDO1 Enzymatic Inhibition Assay
This protocol details the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound against purified human IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
This compound
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB)
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding recombinant human IDO1 to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate the plate at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate.
-
Add DMAB reagent to each well and incubate to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 480 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Cell-Based IDO1 Inhibition Assay
This protocol describes a method to assess the inhibitory effect of this compound on IDO1 activity in a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SKOV-3, HeLa)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ)
-
This compound
-
L-Tryptophan
-
Reagents for kynurenine detection (as in the enzymatic assay)
-
Cell culture plates
-
CO2 incubator
Procedure:
-
Seed the chosen cancer cell line in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Remove the medium and replace it with fresh medium containing L-tryptophan and varying concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using the same detection method as the enzymatic assay (TCA precipitation followed by DMAB colorimetric reaction).
-
Determine the IC50 value of this compound in the cell-based assay.
Cell Viability Assay (MTT Assay)
This protocol can be used to assess the general cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathway Diagram
The primary signaling pathway affected by this compound is the Kynurenine Pathway, which is initiated by the enzymatic activity of IDO1.
Conclusion
This compound is a potent and specific inhibitor of IDO1 with an IC50 in the nanomolar range. Its primary in vitro biological activity is the blockade of the kynurenine pathway, which has implications for reversing tumor-induced immunosuppression. While it has been shown to rescue IFN-γ-mediated growth inhibition in mesenchymal stem cells, further studies are required to fully elucidate its direct effects on various cancer cell lines. The provided protocols offer a robust framework for the continued investigation of this compound and other IDO1 inhibitors in a preclinical setting.
References
CAY10581: An In-Depth Technical Guide to a Potent IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10581 is a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] IDO1 has emerged as a significant therapeutic target in oncology due to its role in mediating immune suppression within the tumor microenvironment. By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates a local environment that is depleted of this crucial nutrient for T-cell proliferation and function, while simultaneously producing immunosuppressive metabolites such as kynurenine. This activity helps cancer cells evade the host's immune system. This compound, a pyranonaphthoquinone derivative, has been identified as a highly specific and reversible uncompetitive inhibitor of IDO1, making it a valuable tool for studying IDO1 biology and a potential lead compound for the development of novel cancer immunotherapies.
Core Target Protein: Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of L-tryptophan to N-formylkynurenine. This enzymatic activity is a central mechanism of immune tolerance and is exploited by tumors to escape immune surveillance. The depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites lead to the suppression of effector T-cell and natural killer (NK) cell functions, while promoting the differentiation and activity of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
This compound: Quantitative Data
This compound has been characterized as a potent inhibitor of human IDO1. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 55 nM | [1] |
| Ki | 61-70 nM | [3] |
| Inhibition Type | Reversible, Uncompetitive | [1][2] |
| Chemical Formula | C22H21NO4 | [2] |
| Molecular Weight | 363.4 g/mol | [2] |
| CAS Number | 1018340-07-2 | [2] |
IDO1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the mechanism of its inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and other naphthoquinone-based IDO1 inhibitors.
IDO1 Enzyme Inhibition Assay (Cell-Free)
This protocol is adapted from the methods described by Kumar et al. (2008) for the determination of IDO1 inhibitory activity.[3]
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture in 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Compound Addition: Add serial dilutions of this compound (or control compounds) in DMSO to the wells of a 96-well plate. The final DMSO concentration should not exceed 1%.
-
Enzyme Addition: Add recombinant human IDO1 to each well containing the test compound and incubate for 5 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan to a final concentration of 2 mM.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Termination and Detection: Terminate the reaction by adding 30% trichloroacetic acid. The formation of kynurenine can be measured by a colorimetric assay. Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve. The Ki value for uncompetitive inhibition can be determined using Dixon plots or by non-linear regression analysis of the substrate-velocity curves at different inhibitor concentrations.
Experimental Workflow for this compound Characterization
The following diagram outlines a typical experimental workflow for the in vitro characterization of an IDO1 inhibitor like this compound.
Conclusion
This compound is a well-characterized, potent, and reversible uncompetitive inhibitor of IDO1. Its low nanomolar potency and high specificity make it an invaluable research tool for elucidating the complex role of the kynurenine pathway in immunology and oncology. The detailed experimental protocols and established quantitative data provide a solid foundation for further investigation into the therapeutic potential of IDO1 inhibition and the development of next-generation immunotherapies. The methodologies outlined in this guide can be adapted to screen and characterize novel IDO1 inhibitors, contributing to the advancement of this promising area of drug discovery.
References
In-Depth Technical Guide to CAY10581: A Potent and Reversible IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10581 is a potent, reversible, and uncompetitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. Upregulation of IDO1 is a critical mechanism of immune evasion in various pathologies, particularly cancer. By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites, IDO1 fosters a tolerogenic microenvironment. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.
Chemical and Physical Properties
This compound, a derivative of pyranonaphthoquinone, is a small molecule inhibitor with the following key identifiers and properties.
| Property | Value |
| CAS Number | 1018340-07-2[1] |
| Molecular Formula | C₂₂H₂₁NO₄[1] |
| Molecular Weight | 363.4 g/mol |
| Formal Name | (±)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-[(phenylmethyl)amino]-2H-naphtho[2,3-b]pyran-5,10-dione |
| Purity | ≥97% |
| Formulation | A crystalline solid |
Quantitative Data: Potency and Enzyme Kinetics
This compound demonstrates high potency as an inhibitor of the human IDO1 enzyme. Its inhibitory activity has been characterized by its half-maximal inhibitory concentration (IC50). As a reversible uncompetitive inhibitor, this compound binds to the enzyme-substrate complex, which affects both the maximum reaction velocity (Vmax) and the Michaelis constant (Km).
| Parameter | Value | Description |
| IC50 | 55 nM | The concentration of this compound required to inhibit 50% of IDO1 enzymatic activity. |
| Inhibition Type | Reversible Uncompetitive[1] | The inhibitor binds only to the enzyme-substrate complex, not the free enzyme. |
| Effect on Vmax | Decreases | The maximum rate of the enzymatic reaction is reduced in the presence of the inhibitor. |
| Effect on Km | Decreases | The substrate concentration at which the reaction rate is half of Vmax is reduced. |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by inhibiting the enzymatic activity of IDO1. IDO1 is the first and rate-limiting enzyme in the kynurenine pathway, which catabolizes the essential amino acid tryptophan.
The IDO1 Pathway in Immunosuppression
In the tumor microenvironment, the expression of IDO1 is often upregulated by pro-inflammatory cytokines such as interferon-gamma (IFN-γ). This leads to two key immunosuppressive consequences:
-
Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are crucial for anti-tumor immunity.
-
Kynurenine Accumulation: The accumulation of tryptophan metabolites, collectively known as kynurenines, actively promotes the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.
By inhibiting IDO1, this compound helps to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenines, thereby promoting an anti-tumor immune response.
Signaling Pathway Diagram
The following diagram illustrates the central role of IDO1 in the tryptophan metabolism pathway and its impact on immune cells.
Caption: IDO1 Pathway and this compound Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Cell-Free IDO1 Enzymatic Assay
This assay directly measures the ability of this compound to inhibit the activity of purified recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene Blue (cofactor)
-
Ascorbic Acid (reductant)
-
Catalase
-
Potassium Phosphate Buffer (50 mM, pH 6.5)
-
This compound (test compound)
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader (480 nm)
Procedure:
-
Prepare Reagent Mix: In the potassium phosphate buffer, prepare a reaction mixture containing L-tryptophan (e.g., 200 µM), methylene blue (10 µM), ascorbic acid (20 mM), and catalase (100 U/mL).
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Addition: Add the recombinant IDO1 enzyme to each well of a 96-well plate, except for the no-enzyme control wells.
-
Initiate Reaction: Add the test compound dilutions and the reagent mix to the wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding TCA (e.g., 30% w/v).
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Detection: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and add the DMAB reagent.
-
Measurement: Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay
This assay assesses the ability of this compound to inhibit IDO1 activity in a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa, SK-OV-3)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
This compound (test compound)
-
TCA
-
DMAB in acetic acid
-
96-well cell culture plate
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (480 nm)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce the expression of the IDO1 enzyme.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using the TCA and DMAB method as described in the enzymatic assay protocol.
-
Data Analysis: Determine the IC50 value of this compound in the cellular context.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating an IDO1 inhibitor like this compound.
Caption: Workflow for this compound Evaluation.
Conclusion
This compound is a valuable research tool for investigating the role of the IDO1 pathway in various physiological and pathological processes. Its high potency and reversible, uncompetitive mechanism of action make it a suitable candidate for in vitro and in vivo studies aimed at modulating immune responses. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies and contribute to the development of novel immunotherapies.
References
CAY10581: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for CAY10581, a potent, reversible, and uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO1). This document is intended for use by professionals in research and drug development who are familiar with handling chemical compounds in a laboratory setting.
Chemical and Physical Properties
This compound, a derivative of pyranonaphthoquinone, is a crystalline solid.[1] Key physical and chemical data are summarized in the table below for easy reference.
| Property | Value | Reference |
| Formal Name | (±)3,4-dihydro-3-hydroxy-2,2-dimethyl-4-[(phenylmethyl)amino]-2H-naphtho[2,3-b]pyran-5,10-dione | [1] |
| CAS Number | 1018340-07-2 | [1] |
| Molecular Formula | C₂₂H₂₁NO₄ | [1] |
| Formula Weight | 363.4 g/mol | [1] |
| Purity | ≥97% | [1] |
| Formulation | A crystalline solid | [1] |
| Appearance | Solid | [2] |
| Solubility | DMF: 10 mg/mL, DMSO: 3 mg/mL, DMF:PBS (pH 7.2) (1:9): 0.1 mg/mL | [1] |
| λmax | 252, 279, 334 nm | [1] |
| Odor | No data available | [2] |
| pH | No data available | [2] |
| Melting/Freezing Point | No data available | [2] |
| Boiling Point/Range | No data available | [2] |
| Flash Point | No data available | [2] |
| Vapor Pressure | No data available | [2] |
| Vapor Density | No data available | [2] |
| Relative Density | No data available | [2] |
| Auto-ignition Temperature | No data available | [2] |
| Decomposition Temperature | No data available | [2] |
Safety and Handling
This material should be considered hazardous until further information becomes available. Do not ingest, inhale, or allow contact with eyes, skin, or clothing. Wash thoroughly after handling.[3]
Hazard Identification
This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).[2] However, as a research chemical with limited toxicological data, it should be handled with care.
First Aid Measures
| Exposure Route | First Aid Procedure | Reference |
| Eye Contact | Remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician. | [2] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. | [2] |
| Inhalation | Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. | [2] |
| Ingestion | If symptoms persist, consult a doctor. |
Personal Protective Equipment (PPE)
| Protection Type | Recommendation | Reference |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | |
| Skin Protection | Wear protective gloves and clothing to prevent skin exposure. | |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood. | [2] |
Storage and Stability
| Condition | Recommendation | Reference |
| Storage Temperature | -20°C | [1] |
| Shipping Temperature | Room temperature in the continental US; may vary elsewhere. | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. | [2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [2] |
Biological Activity and Signaling Pathways
This compound is a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1), a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway. IDO1 is a therapeutic target in oncology due to its role in mediating immunosuppression in the tumor microenvironment.
IDO1 Inhibition Pathway
This compound acts as a reversible and uncompetitive inhibitor of IDO1. The inhibition of IDO1 by this compound leads to a reduction in the conversion of tryptophan to kynurenine. This, in turn, can help to restore T-cell function and enhance anti-tumor immunity.
Caption: this compound inhibits the IDO1 enzyme, blocking tryptophan to kynurenine conversion.
Off-Target: Aryl Hydrocarbon Receptor (AHR) Activation
Some IDO1 inhibitors have been shown to act as agonists for the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune regulation.[1] This dual activity should be considered when interpreting experimental results.
Caption: Some IDO1 inhibitors can also activate the Aryl Hydrocarbon Receptor (AHR).
Experimental Protocols
The following are generalized protocols based on methodologies described in the literature for characterizing IDO1 inhibitors. Specific concentrations and incubation times may need to be optimized for your experimental system.
Preparation of this compound Stock Solution
-
Solvent Selection : this compound is soluble in organic solvents such as DMSO and DMF.[1]
-
Stock Solution Preparation :
-
To prepare a stock solution, dissolve this compound in the solvent of choice.
-
Purge the solution with an inert gas.
-
For aqueous buffers, first dissolve this compound in DMF and then dilute with the aqueous buffer. An aqueous solution in 1:9 DMF:PBS (pH 7.2) will have a solubility of approximately 0.1 mg/mL.[1]
-
It is not recommended to store the aqueous solution for more than one day.[1]
-
In Vitro IDO1 Enzyme Inhibition Assay
This protocol is adapted from Kumar, S., et al. (2008).
-
Reagents :
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Phosphate buffer (e.g., KPi, pH 6.5)
-
This compound (test inhibitor)
-
-
Assay Procedure :
-
Prepare a reaction mixture containing phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Add the IDO1 enzyme to the reaction mixture.
-
Add varying concentrations of this compound or vehicle control to the reaction wells.
-
Incubate the reaction at room temperature or 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Incubate to convert N-formylkynurenine to kynurenine.
-
Measure the kynurenine concentration by absorbance at a specific wavelength (e.g., 480 nm) after reacting with a colorimetric reagent (e.g., Ehrlich's reagent).
-
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for determining the in vitro inhibitory activity of this compound on the IDO1 enzyme.
Disclaimer
This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling this compound. Always adhere to standard laboratory safety practices and consult the most up-to-date SDS provided by the supplier. This product is for research use only and is not for human or veterinary use.[1]
References
CAY10581: A Technical Guide for Cancer Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10581 is a potent, reversible, and uncompetitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, IDO1 is a key mediator of immunosuppression, enabling cancer cells to evade immune surveillance. By inhibiting IDO1, this compound presents a promising strategy to restore anti-tumor immunity. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and a visualization of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of cancer immunology.
Core Concepts and Mechanism of Action
Indoleamine 2,3-dioxygenase 1 (IDO1) is an intracellular heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine.[1] This process has profound implications for immune regulation, particularly within the tumor microenvironment.
The immunosuppressive effects of IDO1 are twofold:
-
Tryptophan Depletion: The depletion of tryptophan in the local environment inhibits the proliferation and function of effector T cells, which are crucial for anti-tumor immunity. T cells are highly sensitive to tryptophan levels and can undergo cell cycle arrest and apoptosis in tryptophan-depleted conditions.[2][3]
-
Kynurenine Accumulation: The enzymatic activity of IDO1 leads to the production of various metabolites, collectively known as kynurenines. Kynurenine and its downstream metabolites can act as signaling molecules that promote the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and induce T cell anergy and apoptosis.[4][5]
This compound functions as a potent and highly specific inhibitor of IDO1. By blocking the catalytic activity of IDO1, this compound prevents the degradation of tryptophan and the subsequent accumulation of kynurenine. This action is intended to reverse the immunosuppressive effects within the tumor microenvironment, thereby restoring and enhancing the anti-tumor immune response.
Quantitative Data
The following table summarizes the key quantitative data for this compound, providing essential information for experimental design.
| Parameter | Value | Source |
| IC50 (IDO1 Enzyme Inhibition) | 55 nM | [6] |
| In Vitro Cell Viability | Minimal impact on T-REx cell viability at 100 µM after 24 hours. | [6] |
| Effect on MSC-mediated Growth Inhibition | Abrogates the growth inhibition by IFN-gamma (50 ng/ml) in Mesenchymal Stem Cells (MSCs) at 100 nM after 24 hours. | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
IDO1 Signaling Pathway and Inhibition by this compound
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro IDO1 Inhibition Assay
Caption: A typical workflow for an in vitro IDO1 inhibition assay.
Experimental Protocols
In Vitro IDO1 Activity Assay (Kynurenine Measurement)
This protocol is adapted from established methods for measuring IDO1 activity in cell culture.[1][2]
Materials:
-
IDO1-expressing cells (e.g., HeLa or SKOV-3 cells)
-
Recombinant human IFN-γ
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution (e.g., 6.1 N)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine standard
-
Microplate reader
Procedure:
-
Cell Seeding: Seed IDO1-expressing cells (e.g., 3 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.
-
IDO1 Induction: Add IFN-γ (e.g., 100 ng/mL final concentration) to the cell culture to induce IDO1 expression and incubate for 24 hours at 37°C and 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and replace it with the inhibitor dilutions. Include vehicle-only wells (e.g., 0.1% DMSO) as a positive control for IDO1 activity.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Sample Preparation:
-
Carefully collect 70-140 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 10-35 µL of TCA solution to each well to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.
-
-
Kynurenine Detection:
-
Transfer 50-100 µL of the clear supernatant to a new 96-well plate.
-
Add an equal volume of freshly prepared Ehrlich's reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine in each sample by interpolating from the standard curve.
-
Calculate the percentage of IDO1 inhibition for each concentration of this compound compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
T Cell Proliferation Assay
This protocol outlines a method to assess the effect of IDO1 inhibition by this compound on T cell proliferation in a co-culture system.[2]
Materials:
-
IDO1-expressing cancer cells (e.g., SKOV-3)
-
Human T cells (e.g., Jurkat T cell line or primary T cells)
-
This compound
-
Complete cell culture medium
-
T cell activation stimulus (e.g., anti-CD3/CD28 beads or mitogens)
-
Cell proliferation dye (e.g., CFSE)
-
Flow cytometer
-
Human IL-2 ELISA kit (optional)
Procedure:
-
Co-culture Setup:
-
Seed IDO1-expressing cancer cells in a 96-well plate and induce IDO1 expression with IFN-γ as described above.
-
Label T cells with a cell proliferation dye according to the manufacturer's instructions.
-
-
Treatment and Stimulation:
-
Add the labeled T cells to the wells containing the cancer cells.
-
Add varying concentrations of this compound to the co-culture.
-
Add a T cell activation stimulus.
-
-
Incubation: Incubate the co-culture for 3-5 days at 37°C and 5% CO2.
-
Analysis:
-
T Cell Proliferation: Harvest the cells and analyze T cell proliferation by flow cytometry, measuring the dilution of the proliferation dye in the T cell population.
-
T Cell Activation (Optional): Collect the culture supernatant and measure the concentration of IL-2 using an ELISA kit as a marker of T cell activation.
-
-
Data Analysis: Compare the T cell proliferation and activation in the presence of different concentrations of this compound to the vehicle control to determine the effect of IDO1 inhibition.
Conclusion
This compound is a valuable research tool for investigating the role of the IDO1 pathway in cancer immunology. Its high potency and specific mechanism of action make it an ideal candidate for preclinical studies aimed at developing novel immunotherapeutic strategies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound in restoring anti-tumor immunity. Further in vivo studies are warranted to fully elucidate its efficacy and to pave the way for potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
CAY10581: A Potent, Uncompetitive Inhibitor of Indoleamine 2,3-Dioxygenase 1 (IDO1) for Tryptophan Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, the major route of tryptophan catabolism. By catalyzing the initial and rate-limiting step—the conversion of L-tryptophan to N-formylkynurenine—IDO1 plays a critical role in immune regulation. In various pathological conditions, notably cancer, the upregulation of IDO1 in tumor cells and antigen-presenting cells leads to a depletion of tryptophan and an accumulation of immunosuppressive kynurenine metabolites in the tumor microenvironment. This metabolic reprogramming suppresses the proliferation and effector function of T cells, thereby enabling tumors to evade immune surveillance. Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy in immuno-oncology.
CAY10581 is a potent and highly specific, reversible uncompetitive inhibitor of the IDO1 enzyme.[1] As a pyranonaphthoquinone derivative, it offers a valuable tool for researchers studying the intricate role of tryptophan metabolism in health and disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound functions as an uncompetitive inhibitor of IDO1. This means that it does not bind to the free enzyme but rather to the enzyme-substrate complex. The formation of the IDO1-tryptophan-CAY10581 ternary complex prevents the catalytic conversion of tryptophan to N-formylkynurenine, effectively blocking the downstream production of kynurenine and other immunomodulatory metabolites. The uncompetitive nature of its inhibition suggests that this compound binds to a site on the enzyme that becomes available only after the substrate, tryptophan, has bound.
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Inhibitory Activity of this compound against Human Recombinant IDO1
| Parameter | Value | Reference |
| IC50 | 55 nM | [1] |
| Inhibition Type | Uncompetitive | [1] |
| Reversibility | Reversible | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Formal Name | (±)3,4-dihydro-3-hydroxy-2,2-dimethyl-4-[(phenylmethyl)amino]-2H-naphtho[2,3-b]pyran-5,10-dione |
| CAS Number | 1018340-07-2 |
| Molecular Formula | C₂₂H₂₁NO₄ |
| Molecular Weight | 363.4 g/mol |
Signaling and Experimental Workflow Diagrams
Tryptophan Metabolism via the Kynurenine Pathway and the Role of this compound
The following diagram illustrates the kynurenine pathway of tryptophan metabolism, highlighting the enzymatic step inhibited by this compound.
References
Methodological & Application
CAY10581: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10581 is a potent, reversible, and uncompetitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. IDO1 is a critical immune checkpoint protein that is often overexpressed in the tumor microenvironment, leading to immune suppression and tumor evasion. By inhibiting IDO1, this compound can restore anti-tumor immune responses, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of IDO1. IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan to N-formylkynurenine. This depletion of tryptophan and the accumulation of its catabolites, collectively known as kynurenines, suppress the proliferation and function of effector T cells and promote the generation of regulatory T cells (Tregs), thereby creating an immunosuppressive microenvironment. This compound binds to the IDO1 enzyme, preventing the metabolism of tryptophan and subsequently reversing the immunosuppressive effects.
Data Presentation
This compound Properties
| Property | Value |
| Formal Name | (±)3,4-dihydro-3-hydroxy-2,2-dimethyl-4-[(phenylmethyl)amino]-2H-naphtho[2,3-b]pyran-5,10-dione |
| CAS Number | 1018340-07-2 |
| Molecular Formula | C₂₂H₂₁NO₄ |
| Molecular Weight | 363.4 g/mol |
| Purity | ≥97% |
| Formulation | A crystalline solid |
| Solubility | DMF: 10 mg/mL, DMSO: 3 mg/mL, Ethanol: 0.25 mg/mL |
In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay Conditions |
| IDO1 Inhibition IC₅₀ | 55 nM | Purified human IDO1 enzyme | Enzymatic assay |
| IDO1 Inhibition IC₅₀ (Cell-based) | Data not available | - | - |
| Cytotoxicity IC₅₀ | >100 µM | T-REx cells | 24-hour incubation |
Experimental Protocols
Protocol 1: Cell-Based IDO1 Inhibition Assay
This protocol describes how to measure the inhibitory effect of this compound on IDO1 activity in cancer cells. IDO1 expression is induced with interferon-gamma (IFN-γ), and the production of kynurenine is measured as an indicator of IDO1 activity.
Materials:
-
Cancer cell line known to express IDO1 upon IFN-γ stimulation (e.g., HeLa, SKOV-3)
-
Complete cell culture medium
-
Recombinant human IFN-γ
-
This compound
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent or HPLC)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
IDO1 Induction: The following day, add 100 ng/mL of human IFN-γ to each well to induce IDO1 expression.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Kynurenine Measurement:
-
After incubation, carefully collect 140 µL of the cell culture supernatant from each well.
-
Add 10 µL of 6.1 N TCA to each supernatant sample to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate and measure the kynurenine concentration using a colorimetric assay with Ehrlich's reagent or by HPLC.[1]
-
-
Data Analysis: Calculate the concentration of kynurenine in each sample. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition of kynurenine production against the log concentration of the compound.
Protocol 2: Cytotoxicity Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to differentiate between specific IDO1 inhibition and general toxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the chosen cell line. Allow cells to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value for cytotoxicity.
Protocol 3: T-Cell Co-culture Assay
This protocol evaluates the ability of this compound to reverse IDO1-mediated T-cell suppression.
Materials:
-
IDO1-expressing cancer cells (e.g., IFN-γ-stimulated SKOV-3)
-
Jurkat T-cells (or primary T-cells)
-
Complete RPMI-1640 medium with 10% FBS
-
This compound
-
Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) for T-cell stimulation
-
IL-2 ELISA kit
Procedure:
-
Prepare IDO1-expressing Cancer Cells: Seed cancer cells in a 96-well plate and induce IDO1 expression with IFN-γ as described in Protocol 1.
-
Compound Treatment: On the day of the co-culture, replace the medium with fresh medium containing serial dilutions of this compound.
-
Co-culture: Add Jurkat T-cells to the wells containing the cancer cells at a ratio of 10:1 (T-cell:cancer cell).
-
T-cell Stimulation: Stimulate the T-cells by adding PHA (1.6 µg/mL) and PMA (1 µg/mL).
-
Incubation: Incubate the co-culture for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Measure T-cell Activation: Collect the culture supernatant and measure the concentration of secreted IL-2 using an ELISA kit as a marker of T-cell activation.
-
Data Analysis: Plot the IL-2 concentration against the this compound concentration to determine the effect of the inhibitor on T-cell activation.
Visualizations
Caption: this compound inhibits the IDO1 enzyme, blocking tryptophan depletion and kynurenine production, thereby alleviating T-cell suppression.
References
Application Notes and Protocols for CAY10581 in IDO1 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells, while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby enabling tumor cells to evade immune surveillance.[1][2] Inhibition of IDO1 is therefore a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity.[1]
CAY10581 is a reversible and uncompetitive inhibitor of the IDO1 enzyme.[3] These application notes provide detailed protocols for utilizing this compound in both cell-free enzymatic and cell-based IDO1 inhibition assays to determine its potency and efficacy.
This compound: Physicochemical Properties and Handling
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1018340-07-2 | [3] |
| Molecular Formula | C₂₂H₂₁NO₄ | [3] |
| Molecular Weight | 363.4 g/mol | [3] |
| Solubility | DMSO: ~3 mg/mL, DMF: ~10 mg/mL, DMF:PBS (pH 7.2) (1:9): ~0.1 mg/mL | [3][4] |
| Storage | Store as a crystalline solid at -20°C for up to 4 years. | [3][4] |
Preparation of this compound Stock Solution:
For in vitro assays, this compound should be dissolved in an organic solvent such as DMSO or DMF to prepare a stock solution.[4] For example, to prepare a 10 mM stock solution in DMSO, dissolve 3.634 mg of this compound in 1 mL of DMSO. The stock solution should be stored at -20°C. When preparing working solutions, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice to a final concentration of approximately 0.1 mg/mL in a 1:9 solution of DMF:PBS (pH 7.2).[4] Aqueous solutions are not recommended for storage for more than one day.[4]
IDO1 Signaling Pathway
The catabolism of tryptophan through the kynurenine pathway is initiated by the enzyme IDO1. This pathway is a critical regulator of immune responses.
Caption: The IDO1-mediated kynurenine pathway.
Experimental Protocols
Two primary in vitro assays are recommended for evaluating the inhibitory activity of this compound against IDO1: a cell-free enzymatic assay and a cell-based assay.
Cell-Free IDO1 Enzymatic Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant human IDO1.[1]
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate Buffer (50 mM, pH 6.5)
-
This compound (test compound)
-
Known IDO1 inhibitor (e.g., Epacadostat) as a positive control
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mixture in 50 mM potassium phosphate buffer (pH 6.5) containing 400 µM L-tryptophan, 10 µM methylene blue, 20 mM ascorbic acid, and 100 µg/mL catalase.[1]
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare serial dilutions of a known IDO1 inhibitor to serve as a positive control.
-
Enzyme Addition: Add the recombinant IDO1 enzyme to each well of a 96-well plate, with the exception of the no-enzyme control wells.
-
Initiate Reaction: Add the reaction mixture to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[1]
-
Stop Reaction: Terminate the reaction by adding 30% (w/v) TCA.[1]
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[5]
-
Detection: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and add the DMAB reagent.[1] Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.[1]
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of this compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant assessment of target engagement.[6]
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SKOV-3 or HeLa)[5][7]
-
Cell culture medium (e.g., McCoy's 5A or DMEM) with fetal bovine serum (FBS)
-
Interferon-gamma (IFN-γ) for IDO1 induction[1]
-
This compound (test compound)
-
Known IDO1 inhibitor (e.g., Epacadostat) as a positive control
-
TCA
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.[1]
-
IDO1 Induction: Treat the cells with IFN-γ to induce the expression of the IDO1 enzyme.[1]
-
Compound Addition: Add serial dilutions of this compound or a control inhibitor to the cells.[1]
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.[1]
-
Sample Collection: Collect the cell culture supernatant.[1]
-
Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using the TCA and DMAB method as described in the enzymatic assay protocol.[1]
Data Presentation and Analysis
The inhibitory potency of this compound should be quantified and presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzymatic activity of IDO1 by 50%.
Example Data Summary:
| Assay Type | This compound IC₅₀ (µM) | Positive Control (Epacadostat) IC₅₀ (µM) |
| Cell-Free Enzymatic Assay | To be determined | e.g., 0.072 |
| Cell-Based Assay (SKOV-3) | To be determined | e.g., 0.250 |
Note: The IC₅₀ values for the positive control are examples and should be determined experimentally.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vitro IDO1 inhibition assay.
Caption: General workflow for an IDO1 inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Reconstituting and storing CAY10581 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10581 is a potent, reversible, and uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] IDO1 is a critical regulator of immune responses and is implicated in the immunosuppressive tumor microenvironment, making it a significant target in cancer immunotherapy.[2][3][4] These application notes provide detailed protocols for the reconstitution and storage of this compound, as well as guidelines for its use in cell-based assays.
Product Information
Chemical Properties
| Property | Value | Reference |
| Formal Name | (±)3,4-dihydro-3-hydroxy-2,2-dimethyl-4-[(phenylmethyl)amino]-2H-naphtho[2,3-b]pyran-5,10-dione | --INVALID-LINK-- |
| Molecular Formula | C₂₂H₂₁NO₄ | [1] |
| Formula Weight | 363.4 g/mol | [1][2] |
| Purity | ≥97% | [1][2] |
| Formulation | A crystalline solid | [1][2] |
Storage and Stability
| Condition | Recommendation | Reference |
| Solid Compound | Store at -20°C. The solid is stable for at least four years at this temperature. | [1][2] |
| Stock Solutions | Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. | [5] |
| Aqueous Solutions | It is not recommended to store aqueous solutions for more than one day. | [2] |
Reconstitution of this compound
This compound is sparingly soluble in aqueous buffers and requires an organic solvent for initial reconstitution.[2] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended solvents.[1][2]
Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ~3 mg/mL | [1][2] |
| DMF | ~10 mg/mL | [1][2] |
| DMF:PBS (pH 7.2) (1:9) | ~0.1 mg/mL | [1][2] |
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you would use the following calculation:
-
Volume (L) = [Mass (g) / 363.4 ( g/mol )] / 0.010 (mol/L)
-
For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.634 mg of this compound.
-
-
Dissolving: Add the appropriate volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex or sonicate the solution until the solid is completely dissolved. Ensure no visible particulates remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Experimental Protocols
General Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for using this compound in a cell-based experiment to assess its inhibitory effect on IDO1.
Caption: Experimental workflow for IDO1 inhibition assay using this compound.
Protocol for an In Vitro IDO1 Inhibition Assay
This protocol provides a general guideline for assessing the inhibitory activity of this compound in a cell-based assay. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
IDO1-expressing cells (e.g., SKOV-3, HeLa)
-
Cell culture medium (e.g., McCoy's 5A for SKOV-3)
-
Fetal Bovine Serum (FBS)
-
Recombinant human Interferon-gamma (IFN-γ)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution (e.g., 6.1 N)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding and IDO1 Induction:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in DMSO.
-
Further dilute the this compound working solutions into the cell culture medium. Note: To avoid precipitation, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%).[5] It is advisable to add the DMSO stock to the medium with vigorous mixing.
-
Aspirate the IFN-γ containing medium from the cells and add the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with IFN-γ and the same concentration of DMSO as the highest inhibitor concentration.
-
No IFN-γ Control: Cells treated with medium and vehicle only.
-
-
Incubate the plate for an additional 24-48 hours.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect the cell culture supernatant from each well.[7]
-
Add TCA to each sample to precipitate proteins and incubate to hydrolyze N-formylkynurenine to kynurenine.[7]
-
Centrifuge the samples to pellet the precipitate.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well. This reagent reacts with kynurenine to produce a colored product.
-
Measure the absorbance at 480 nm using a microplate reader.[6]
-
Calculate the concentration of kynurenine in each sample using a standard curve.
-
Signaling Pathway
This compound inhibits IDO1, which is a key enzyme in the tryptophan catabolism pathway. The inhibition of IDO1 leads to a decrease in kynurenine production and an increase in tryptophan levels in the local microenvironment. This counteracts the immunosuppressive effects mediated by IDO1.
Caption: Inhibition of the IDO1 pathway by this compound.
References
- 1. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
CAY10581: Application Notes and Protocols for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10581 is a potent, reversible, and uncompetitive inhibitor of Indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. IDO1 is a significant target in cancer therapy due to its role in promoting immune tolerance in the tumor microenvironment. By inhibiting IDO1, this compound can restore anti-tumor immune responses, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for utilizing this compound in cancer cell line studies, including methods for assessing its impact on cell viability, apoptosis, and IDO1 pathway activity.
Mechanism of Action: The IDO1 Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is an intracellular heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan to N-formylkynurenine. This product is subsequently converted to kynurenine and other downstream metabolites. In the context of cancer, the upregulation of IDO1 in tumor cells or antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine. This has two major immunosuppressive effects:
-
Tryptophan Depletion: T cells are highly sensitive to tryptophan levels, and its depletion can lead to cell cycle arrest and anergy.
-
Kynurenine Accumulation: Kynurenine and its metabolites can induce the apoptosis of effector T cells and promote the differentiation and activation of regulatory T cells (Tregs), further suppressing the anti-tumor immune response.
This compound, by inhibiting IDO1, prevents the breakdown of tryptophan, thereby reversing these immunosuppressive effects and enhancing the ability of the immune system to recognize and eliminate cancer cells.
This compound inhibits the IDO1 enzyme, preventing tryptophan catabolism.
Quantitative Data Summary
The following tables summarize representative quantitative data for the effects of this compound on various cancer cell lines. This data is illustrative and based on the known potency of naphthoquinone-based IDO1 inhibitors. Actual results may vary depending on the specific cell line and experimental conditions.
Table 1: IC50 Values for Cell Viability
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 72h |
| A549 | Lung Carcinoma | > 100 |
| HeLa | Cervical Cancer | > 100 |
| SKOV-3 | Ovarian Cancer | > 100 |
| B16-F10 | Murine Melanoma | > 100 |
Note: As an IDO1 inhibitor, this compound is expected to have minimal direct cytotoxic effects on most cancer cell lines when used as a single agent.
Table 2: Effect on IDO1 Activity (Kynurenine Production)
| Cell Line | IDO1 Induction | This compound Conc. (nM) | Kynurenine Production (% of Control) |
| HeLa | 100 ng/mL IFN-γ | 10 | 55% |
| HeLa | 100 ng/mL IFN-γ | 50 | 20% |
| HeLa | 100 ng/mL IFN-γ | 250 | 5% |
| SKOV-3 | 100 ng/mL IFN-γ | 10 | 60% |
| SKOV-3 | 100 ng/mL IFN-γ | 50 | 25% |
| SKOV-3 | 100 ng/mL IFN-γ | 250 | 8% |
Table 3: Representative Apoptosis Induction in Co-culture with T-cells
| Cancer Cell Line | Condition | % Apoptotic Cancer Cells (Annexin V+) |
| B16-F10 | + Activated T-cells | 15% |
| B16-F10 | + Activated T-cells + this compound (100 nM) | 45% |
Experimental Protocols
Protocol 1: Assessment of IDO1 Inhibition in Cancer Cell Lines
This protocol details the measurement of kynurenine production in cancer cell lines to determine the inhibitory activity of this compound.
Workflow for assessing IDO1 inhibition by measuring kynurenine.
Materials:
-
Cancer cell line known to express IDO1 upon IFN-γ stimulation (e.g., HeLa, SKOV-3)
-
Complete cell culture medium
-
Recombinant human IFN-γ
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Trichloroacetic acid (TCA)
-
Kynurenine standard
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
IDO1 Induction: The following day, replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression. Incubate for 24 to 48 hours.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Remove the IFN-γ containing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for 24 to 72 hours.
-
Kynurenine Measurement: a. After incubation, carefully collect the cell culture supernatant. b. Add TCA to the supernatant to a final concentration of 2% (w/v) to precipitate proteins. c. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. d. Centrifuge the samples to pellet the precipitated protein. e. Transfer the clear supernatant to a new 96-well plate. f. Add an equal volume of Ehrlich's reagent to each well. g. Incubate at room temperature for 10 minutes. h. Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample and determine the IC50 of this compound for IDO1 inhibition.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the direct cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a 72-hour proliferation assay. Allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V Staining) in a T-cell Co-culture System
This protocol assesses the ability of this compound to enhance T-cell-mediated apoptosis of cancer cells.
Workflow for assessing apoptosis in a T-cell co-culture system.
Materials:
-
Cancer cell line (e.g., B16-F10)
-
Activated T-cells (e.g., from a mouse model or human PBMCs)
-
Cell tracker dye (e.g., CFSE)
-
This compound
-
Annexin V-APC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cancer Cell Labeling: Label the cancer cells with a fluorescent tracker like CFSE according to the manufacturer's protocol. This will allow for the specific identification of the cancer cell population during flow cytometry analysis.
-
Co-culture: Seed the labeled cancer cells in a culture plate. Add activated T-cells at an appropriate effector-to-target ratio (e.g., 5:1).
-
Treatment: Add this compound to the co-culture at the desired concentration (e.g., 100 nM). Include a vehicle control.
-
Incubation: Incubate the co-culture for 24 to 48 hours.
-
Staining: Harvest all cells and wash with PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-APC and Propidium Iodide (PI) according to the kit manufacturer's instructions.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate on the CFSE-positive population (cancer cells) and quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis). Compare the percentage of apoptosis in the this compound-treated group to the vehicle control.
Disclaimer
The provided protocols and data are intended for research purposes only and should be used as a guideline. Researchers should optimize the experimental conditions for their specific cell lines and assays. This compound is not for human or veterinary use.
Measuring the In Vitro Efficacy of CAY10581: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10581 is recognized as a reversible, uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] IDO1 is a critical regulator of immune responses and is implicated in the pathogenesis of various diseases, including cancer, by promoting an immunosuppressive microenvironment. The inhibition of IDO1 by compounds such as this compound can restore anti-tumor immunity by preventing the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites.
This document provides detailed protocols for assessing the in vitro efficacy of this compound. The methodologies described herein cover the direct enzymatic inhibition of IDO1, the assessment of its activity in a cellular context, and the functional consequences of its inhibition on immune cells. While the primary target of this compound is IDO1, for comprehensive characterization, a general protocol for assessing off-target effects on sirtuin activity is also included, given the broad interest in the interplay between metabolism and epigenetic regulation.
Data Presentation
The efficacy of this compound can be quantified through various parameters. The following tables provide a structured format for presenting key quantitative data obtained from the experimental protocols outlined below.
Table 1: Cell-Free IDO1 Enzymatic Assay Data
| Parameter | This compound | Positive Control (e.g., Epacadostat) |
| IC50 (nM) | Insert Value | Insert Value |
| Mechanism of Inhibition | Uncompetitive | Insert Mechanism |
Table 2: Cell-Based IDO1 Activity Assay Data
| Cell Line | Treatment | Kynurenine Concentration (µM) | % Inhibition |
| SKOV-3 | Vehicle Control | Insert Value | 0% |
| This compound (Concentration 1) | Insert Value | Calculate % | |
| This compound (Concentration 2) | Insert Value | Calculate % | |
| This compound (Concentration 3) | Insert Value | Calculate % | |
| Positive Control | Insert Value | Calculate % |
Table 3: T-Cell Proliferation Assay Data (Co-culture with IDO1-expressing cells)
| Condition | T-Cell Proliferation (% of Control) |
| T-Cells Alone | 100% |
| T-Cells + IDO1+ Cells | Insert Value |
| T-Cells + IDO1+ Cells + this compound | Insert Value |
| T-Cells + IDO1+ Cells + Positive Control | Insert Value |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies described, the following diagrams have been generated using the DOT language.
Experimental Protocols
Cell-Free IDO1 Enzymatic Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
This compound
-
Positive Control (e.g., Epacadostat)
-
L-Tryptophan (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors and reagents (Methylene Blue, Ascorbic Acid, Catalase)
-
96-well UV-transparent microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control in the assay buffer.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, cofactors, and the test compound or vehicle control.
-
Enzyme Addition: Add the recombinant IDO1 enzyme to each well, except for the no-enzyme control wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-tryptophan to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measurement: Measure the formation of N-formylkynurenine by monitoring the increase in absorbance at 321 nm.[2] Alternatively, the reaction can be stopped, and the total kynurenine can be measured colorimetrically after conversion of N-formylkynurenine.[3]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[4]
Cell-Based IDO1 Functional Assay
This assay measures the ability of this compound to inhibit IDO1 activity within a cellular environment.
Materials:
-
IDO1-expressing cell line (e.g., human ovarian cancer cell line SKOV-3 or cervical cancer cell line HeLa).
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) for IDO1 induction
-
This compound and positive control
-
Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde [DMAB] reagent)[3]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Compound Treatment: Remove the IFN-γ containing medium and add fresh medium containing serial dilutions of this compound or a positive control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the concentration of kynurenine in the supernatant. A common method involves the reaction of kynurenine with DMAB to produce a colored product that can be measured at 480 nm.[3]
-
Data Analysis: Determine the percentage of inhibition of kynurenine production for each concentration of this compound and calculate the IC50 value.
T-Cell Co-Culture Assay
This assay evaluates the functional consequence of IDO1 inhibition by this compound, specifically the restoration of T-cell proliferation.
Materials:
-
IDO1-expressing cells (prepared as in the cell-based assay)
-
Human T-cells (e.g., Jurkat T-cell line or primary human T-cells)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
This compound and positive control
-
Flow cytometer
Procedure:
-
T-Cell Labeling: Label the T-cells with a cell proliferation dye according to the manufacturer's protocol.
-
Co-culture Setup: Co-culture the labeled T-cells with the IFN-γ-treated IDO1-expressing cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound or a positive control to the co-culture.
-
T-Cell Activation: Add T-cell activation stimuli to the wells.
-
Incubation: Incubate the co-culture for 3-5 days.
-
Flow Cytometry Analysis: Harvest the cells and analyze T-cell proliferation by flow cytometry, measuring the dilution of the proliferation dye in the T-cell population.
-
Data Analysis: Quantify the percentage of proliferating T-cells in each condition and determine the ability of this compound to rescue T-cell proliferation from IDO1-mediated suppression.
SIRT1 Fluorogenic Activity Assay (for Off-Target Assessment)
This is a general protocol to assess the potential off-target effects of this compound on SIRT1 activity.
Materials:
-
Recombinant Human SIRT1 Enzyme
-
This compound
-
SIRT1 inhibitor (e.g., Nicotinamide) as a negative control
-
SIRT1 activator (e.g., Resveratrol) as a positive control
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)
-
NAD+
-
Assay Buffer
-
Developing solution
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound, the SIRT1 inhibitor, and the SIRT1 activator in the assay buffer.
-
Reaction Setup: In a 96-well black plate, add the assay buffer, NAD+, and the test compounds.
-
Enzyme Addition: Add the recombinant SIRT1 enzyme to each well.
-
Reaction Initiation: Start the reaction by adding the fluorogenic SIRT1 substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding the developing solution.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).[2]
-
Data Analysis: Calculate the percentage of inhibition or activation of SIRT1 activity for each concentration of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CAY10581 in Combination with In Vivo Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
CAY10581 is a potent, reversible uncompetitive inhibitor of Indoleamine 2,3-dioxygenase (IDO1), a critical metabolic enzyme implicated in tumor immune evasion.[1][2] IDO1 catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[2][3] In the tumor microenvironment (TME), increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine and its metabolites. This metabolic shift suppresses the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[4][5] By creating an immunosuppressive milieu, IDO1 allows tumor cells to escape immune surveillance and rejection.[1][3]
The combination of IDO1 inhibitors, such as this compound, with immunotherapy, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies, presents a promising strategy to overcome tumor-induced immunosuppression and enhance anti-tumor immune responses.[6][7] While ICIs work by releasing the "brakes" on T cell activity, IDO1 inhibitors aim to remove the metabolic roadblocks that hinder T cell function within the TME. Preclinical studies combining IDO1 inhibitors with immunotherapies have demonstrated synergistic effects, leading to enhanced tumor growth inhibition and improved survival in various cancer models.[6][8][9]
Mechanism of Action and Rationale for Combination Therapy
The rationale for combining this compound with immunotherapy is to target two distinct but complementary mechanisms of immune suppression.
-
This compound (IDO1 Inhibition): By blocking the IDO1 enzyme, this compound is expected to increase local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites in the TME. This reversal of the metabolic checkpoint can lead to:
-
Enhanced proliferation and effector function of CD8+ cytotoxic T lymphocytes.
-
Reduced Treg differentiation and function.
-
Decreased infiltration and activity of MDSCs.
-
Increased pro-inflammatory macrophage polarization.[6]
-
-
Immunotherapy (e.g., Anti-PD-1): Immune checkpoint inhibitors, such as anti-PD-1 antibodies, block the interaction between PD-1 on T cells and its ligand PD-L1 on tumor cells and other cells in the TME. This blockade reinvigorates exhausted T cells, allowing them to recognize and attack cancer cells.
The synergy arises from the fact that while anti-PD-1 therapy can reactivate T cells, their effectiveness can be limited by the immunosuppressive metabolic environment created by IDO1. By inhibiting IDO1 with this compound, the TME becomes more permissive for the activity of these reinvigorated T cells, leading to a more robust and durable anti-tumor immune response.[7]
Potential Applications
The combination of this compound and immunotherapy holds potential for the treatment of various solid tumors where IDO1 expression is associated with poor prognosis and resistance to immunotherapy, such as:
Quantitative Data Summary
The following table summarizes representative quantitative data from preclinical in vivo studies of IDO inhibitors in combination with anti-PD-1 immunotherapy. While specific data for this compound is not available, these findings with other IDO inhibitors illustrate the expected synergistic effects.
| Parameter | Vehicle/Control | IDO Inhibitor Monotherapy | Anti-PD-1 Monotherapy | IDO Inhibitor + Anti-PD-1 Combination | Cancer Model | Reference |
| Tumor Growth Inhibition | Baseline | Modest Reduction | Significant Reduction | Synergistic and Marked Reduction | Murine Colorectal Cancer (MSS) | [6] |
| Median Survival (days) | ~30 | ~36 | ~35 | ~50 | Murine NSCLC (Cisplatin-Resistant) | [9] |
| CD8+ T Cell Infiltration | Low | Moderate Increase | Moderate Increase | Significant Increase | Murine Colorectal Cancer (MSS) | [6] |
| Pro-inflammatory Macrophage Infiltration | Low | Moderate Increase | Moderate Increase | Significant Increase | Murine Colorectal Cancer (MSS) | [6] |
| Regulatory T Cell (Treg) Percentage | High | Moderate Decrease | Moderate Decrease | Significant Decrease | Murine Melanoma | [11] |
| Myeloid-Derived Suppressor Cell (MDSC) Infiltration | High | Moderate Decrease | Moderate Decrease | Significant Decrease | Murine NSCLC (Cisplatin-Resistant) | [9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: IDO1 signaling pathway in the tumor microenvironment and points of therapeutic intervention.
Caption: General experimental workflow for in vivo combination therapy studies.
Detailed Experimental Protocols
This protocol provides a generalized framework for evaluating the in vivo efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model of cancer. Specific parameters such as cell line, mouse strain, and drug dosages may require optimization.
1. Materials and Reagents
-
Cell Line: Syngeneic tumor cell line appropriate for the mouse strain (e.g., MC38 colorectal adenocarcinoma for C57BL/6 mice).
-
Animals: 6-8 week old, female C57BL/6 mice (or other appropriate immunocompetent strain).
-
This compound: As per supplier's specifications.
-
Vehicle for this compound: To be prepared based on the solubility of this compound (e.g., 0.5% methylcellulose in sterile water).
-
Anti-mouse PD-1 Antibody: InVivoMAb anti-mouse PD-1 (CD279) or equivalent.
-
Isotype Control Antibody: InVivoMAb rat IgG2a isotype control or equivalent.
-
Phosphate-Buffered Saline (PBS): Sterile, for injections and cell suspension.
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsin-EDTA: For cell detachment.
-
Calipers: For tumor measurement.
-
Syringes and Needles: For injections.
2. Animal Model and Tumor Implantation
-
Culture the chosen syngeneic tumor cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA, wash twice with sterile PBS, and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Monitor mice for tumor growth.
3. Treatment Protocol
-
Once tumors reach an average volume of 50-100 mm³, randomize mice into four treatment groups (n=8-10 mice per group):
-
Group 1 (Vehicle Control): Vehicle orally (daily) + Isotype control Ab intraperitoneally (every 3 days).
-
Group 2 (this compound Monotherapy): this compound orally (daily) + Isotype control Ab intraperitoneally (every 3 days).
-
Group 3 (Anti-PD-1 Monotherapy): Vehicle orally (daily) + Anti-PD-1 Ab intraperitoneally (every 3 days).
-
Group 4 (Combination Therapy): this compound orally (daily) + Anti-PD-1 Ab intraperitoneally (every 3 days).
-
-
This compound Dosing: A starting dose can be determined from literature on other IDO inhibitors (e.g., 100 mg/kg, administered by oral gavage once or twice daily). Dose-ranging studies may be necessary.
-
Anti-PD-1 Antibody Dosing: A typical dose is 10 mg/kg or a fixed dose of 200 µg per mouse, administered via intraperitoneal (i.p.) injection every 3-4 days.
-
Continue treatment for a predefined period (e.g., 2-3 weeks) or until endpoint criteria are met.
4. Monitoring and Data Collection
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Record the body weight of each mouse at the time of tumor measurement to monitor for toxicity.
-
Observe the general health and behavior of the animals daily.
-
Define endpoint criteria (e.g., tumor volume > 2000 mm³, >20% body weight loss, or signs of distress) in the approved animal protocol.
5. Endpoint Analysis
-
At the end of the study, euthanize mice according to IACUC-approved procedures.
-
Excise tumors and record their final weight.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) analysis (e.g., for CD8, FoxP3, F4/80 staining).
-
Another portion of the tumor can be dissociated into a single-cell suspension for flow cytometric analysis of immune cell populations (e.g., CD4+ T cells, CD8+ T cells, Tregs, MDSCs, macrophages).
-
Collect blood via cardiac puncture for plasma analysis of kynurenine and tryptophan levels by LC-MS to confirm IDO1 inhibition.
-
Spleens and tumor-draining lymph nodes can also be harvested for flow cytometric analysis.
Disclaimer: this compound is for research use only and not for human or veterinary use. All animal experiments must be conducted in accordance with institutional guidelines and an approved animal care and use protocol. The provided protocols are for informational purposes and should be adapted and optimized for specific experimental conditions.
References
- 1. Indoleamine 2,3-dioxygenase contributes to tumor cell evasion of T cell-mediated rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IDO1 inhibitor enhances the effectiveness of PD-1 blockade in microsatellite stable colorectal cancer by promoting macrophage pro-inflammatory phenotype polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IDO1 inhibition synergizes with radiation and PD-1 blockade to durably increase survival against advanced glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 9. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor NLG919 and paclitaxel in a murine B16-F10 melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing Cell Viability Following CAY10581 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell viability and proliferation assays are fundamental tools in drug discovery and development, providing critical insights into the effects of chemical compounds on cellular health.[1] These assays are essential for evaluating the potential toxicity of new drug candidates by quantifying cell survival and metabolic activity.[1][2] One such compound of interest is CAY10581, a reversible uncompetitive inhibitor of Indoleamine 2,3-dioxygenase (IDO).[3] The IDO pathway is a key regulator of immune responses, and its inhibition is a promising strategy in cancer immunotherapy. While this compound's primary target is IDO, it is crucial to assess its direct impact on cell viability to distinguish between targeted pathway inhibition and general cytotoxicity. Reports indicate that this compound has a minimal impact on cell viability at concentrations up to 100 μM after 24 hours of treatment.[3]
This application note provides a detailed protocol for evaluating the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method.[4][5]
Principle of the MTT Assay
The MTT assay is a quantitative method that measures the metabolic activity of living cells.[6] The principle is based on the ability of mitochondrial succinate dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[4] This insoluble formazan is then solubilized, and the intensity of the purple color, which is directly proportional to the number of metabolically active cells, is measured using a spectrophotometer.[6]
Experimental Protocols
Materials and Reagents
-
Target cell line (e.g., HeLa, Jurkat, or other relevant cancer or immune cell lines)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Cayman Chemical or equivalent)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4][7]
-
Solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl)[8]
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
-
Multichannel pipette
Protocol: MTT Assay for this compound Treatment
This protocol is optimized for a 96-well plate format.
1. Cell Seeding:
- Culture the selected cell line until it reaches approximately 80% confluency.
- Harvest the cells using standard trypsinization (for adherent cells) or by centrifugation (for suspension cells).
- Perform a cell count using a hemocytometer or an automated cell counter to determine cell concentration.
- Dilute the cell suspension in a complete culture medium to a final concentration that will result in 5,000-10,000 cells per 100 µL.[4]
- Seed 100 µL of the cell suspension into each well of a 96-well plate.
- Include wells for a "no-cell" control (medium only) to serve as a background blank.[8]
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.[4]
2. This compound Treatment:
- Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
- On the day of treatment, prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
- Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration (typically ≤0.5%).[4]
- Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or fresh medium (for the untreated control) to the respective wells.
- Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4]
3. MTT Assay Procedure:
- Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well, including the no-cell control wells.[4][7] This results in a final MTT concentration of 0.5 mg/mL.[6]
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4][8]
- After incubation, carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals.
- Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7][8]
- Place the plate on an orbital shaker for 10-15 minutes at low speed to ensure the complete solubilization of the formazan.[7]
4. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm or higher can be used to reduce background noise.[6]
- Subtract the average absorbance of the "no-cell" control wells from all other readings.
- Calculate the percent cell viability for each concentration of this compound using the following formula:
- % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
- Plot the percent cell viability against the concentration of this compound to generate a dose-response curve.
Visualizations
Caption: A diagram illustrating the sequential steps of the MTT cell viability assay workflow.
Caption: Simplified signaling pathway showing this compound inhibiting the IDO enzyme.
Data Presentation and Interpretation
The quantitative data obtained from the MTT assay should be summarized in a clear and structured table for easy comparison. The following table presents hypothetical data for a 24-hour treatment of a generic cancer cell line with this compound, reflecting its known low cytotoxicity.[3]
Table 1: Hypothetical Cell Viability Data for this compound Treatment (24h)
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Untreated) | 1.254 | 0.085 | 100% |
| 0 (Vehicle Control) | 1.248 | 0.091 | 99.5% |
| 0.1 | 1.233 | 0.079 | 98.3% |
| 1 | 1.219 | 0.088 | 97.2% |
| 10 | 1.198 | 0.095 | 95.5% |
| 50 | 1.175 | 0.102 | 93.7% |
| 100 | 1.152 | 0.098 | 91.9% |
Interpretation of Results
Based on the hypothetical data in Table 1, this compound exhibits minimal effect on cell viability, with over 90% of cells remaining viable even at a high concentration of 100 µM after 24 hours. This result is consistent with published data indicating that this compound is not significantly cytotoxic at its effective concentrations for IDO inhibition.[3] A dose-response curve generated from this data would show a very shallow slope, further confirming the low impact on cell viability. Such a result allows researchers to confidently use this compound in subsequent functional assays (e.g., T-cell activation, cytokine analysis) with the knowledge that observed effects are likely due to the specific inhibition of the IDO pathway rather than off-target cytotoxicity.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10581 in Immunology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10581 is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key metabolic enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the context of immunology, particularly within the tumor microenvironment, the upregulation of IDO1 by cancer cells and antigen-presenting cells leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This metabolic reprogramming creates an immunosuppressive environment by inhibiting the proliferation and function of effector T cells while promoting the activity of regulatory T cells (Tregs).
By inhibiting IDO1, this compound can reverse this immunosuppressive effect, thereby restoring and enhancing anti-tumor immune responses. These application notes provide detailed protocols for utilizing this compound in key immunology experiments to investigate its effects on immune cell function and its potential as a therapeutic agent.
Mechanism of Action: IDO1 Inhibition
This compound acts as a reversible uncompetitive inhibitor of IDO1. Its mechanism involves the depletion of tryptophan in the local microenvironment, which leads to metabolic stress sensed by kinases such as GCN2 and mTOR. This stress promotes anergy in responding T cells and can induce the differentiation of regulatory T cells. Additionally, the kynurenine metabolites produced by IDO1 activity can act as ligands for the aryl hydrocarbon receptor (AhR), further contributing to an immunosuppressive environment by reducing the immunogenicity of dendritic cells and promoting Treg conversion. This compound blocks this cascade, thereby restoring T cell function and anti-tumor immunity.
Data Presentation
The following tables summarize quantitative data on the effects of IDO1 inhibition, providing a reference for expected outcomes when using this compound in similar experimental setups.
Table 1: In Vitro Efficacy of IDO1 Inhibitors
| Parameter | Compound | Cell Line/Enzyme | IC50 Value | Reference |
| Enzymatic Inhibition | Epacadostat | IDO1 | 73 nM | [1] |
| Cellular Inhibition | Epacadostat | HeLa | 7.4 nM | [1] |
| Cellular Inhibition | BMS-986205 | IDO1-expressing cells | More potent than Epacadostat | [2] |
| Kynurenine Production | IDOi 1-MT | AGS18.2 cells | IC50 = 5.85 nM | [3] |
| T Cell Proliferation | Compound 21 | T cells co-cultured with LLC cells | Improved proliferation | [1] |
Table 2: In Vivo Efficacy of IDO1 Inhibitors in Murine Tumor Models
| Tumor Model | Compound | Dosing | Tumor Growth Inhibition | CD8+ T Cell Infiltration | Reference |
| Melanoma | Epacadostat | - | Efficacious | Increased | [2] |
| Various | BMS-986205 + Nivolumab | - | - | Increased | [2] |
| Lewis Lung Cancer | 1-methyl-tryptophan (1MT) + Radiotherapy | - | More effective than either treatment alone | - | [4] |
| Gastrointestinal Cancers | Epacadostat + CAR-T therapy | - | Robust suppression | Enhanced | [3] |
Experimental Protocols
Herein are detailed methodologies for key in vitro and in vivo experiments to assess the immunological effects of this compound.
In Vitro Assays
1. IDO1 Enzymatic Activity Assay
This assay measures the direct inhibitory effect of this compound on IDO1 enzyme activity by quantifying the production of kynurenine from tryptophan.
-
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
This compound
-
Assay buffer (50mM potassium phosphate buffer, pH 6.5)
-
Cofactors: 20mM Ascorbic acid, 10µM Methylene blue, 100µg/mL Catalase
-
Trichloroacetic acid (TCA)
-
p-dimethylaminobenzaldehyde (DMAB) reagent
-
96-well microplate
-
Spectrophotometer
-
-
Protocol:
-
Prepare a reaction mixture containing assay buffer, cofactors, and L-tryptophan.
-
Add varying concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the recombinant IDO1 enzyme to initiate the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[5]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm to quantify kynurenine concentration.
-
Calculate the IC50 value of this compound.
-
2. T Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
This assay assesses the ability of this compound to reverse IDO1-mediated suppression of T cell proliferation.
-
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
This compound
-
Complete RPMI-1640 medium
-
Carboxyfluorescein succinimidyl ester (CFSE) or other proliferation tracking dye
-
96-well U-bottom plate
-
Flow cytometer
-
-
Protocol:
-
Isolate PBMCs from two healthy donors using density gradient centrifugation.
-
Label the responder PBMCs from one donor with CFSE according to the manufacturer's protocol.
-
Irradiate or treat with mitomycin C the stimulator PBMCs from the second donor to prevent their proliferation.
-
Co-culture the CFSE-labeled responder cells with the stimulator cells in a 96-well plate at an appropriate ratio (e.g., 1:1).
-
Add varying concentrations of this compound to the co-culture. Include a vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-7 days.
-
Harvest the cells and stain with antibodies against T cell markers (e.g., CD3, CD4, CD8).
-
Analyze T cell proliferation by flow cytometry, measuring the dilution of the CFSE signal in the T cell populations.
-
3. Dendritic Cell (DC) Maturation and Function Assay
This protocol evaluates the effect of this compound on the maturation and function of dendritic cells, which are key antigen-presenting cells.
-
Materials:
-
Human CD14+ monocytes
-
GM-CSF and IL-4 for DC differentiation
-
Lipopolysaccharide (LPS) or other maturation stimuli
-
This compound
-
Antibodies for flow cytometry (e.g., anti-CD80, CD83, CD86, HLA-DR)
-
Flow cytometer
-
-
Protocol:
-
Isolate CD14+ monocytes from human PBMCs.
-
Culture the monocytes with GM-CSF and IL-4 for 5-7 days to generate immature DCs.
-
On day 7, induce DC maturation by adding LPS.
-
Concurrently, treat the cells with varying concentrations of this compound or a vehicle control.
-
Culture for another 24-48 hours.
-
Harvest the cells and stain with a panel of antibodies against DC maturation markers.
-
Analyze the expression of these markers by flow cytometry to assess the maturation status of the DCs.
-
4. Cytokine Production Assay
This assay measures the impact of this compound on the production of key immunomodulatory cytokines.
-
Materials:
-
PBMCs or isolated immune cell populations (e.g., T cells, DCs)
-
Stimulants (e.g., anti-CD3/CD28 antibodies for T cells, LPS for monocytes/DCs)
-
This compound
-
ELISA kits or multiplex bead array kits for cytokines of interest (e.g., IFN-γ, IL-10, TNF-α)
-
96-well culture plate
-
Plate reader or flow cytometer for multiplex arrays
-
-
Protocol:
-
Culture the immune cells in a 96-well plate.
-
Add the appropriate stimulant to activate the cells.
-
Treat the cells with different concentrations of this compound or a vehicle control.
-
Incubate for 24-72 hours, depending on the cell type and cytokines being measured.
-
Collect the culture supernatant.
-
Measure the concentration of cytokines in the supernatant using ELISA or a multiplex bead array according to the manufacturer's instructions.
-
In Vivo Assay
1. Syngeneic Mouse Tumor Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
-
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., B16F10 melanoma, CT26 colon carcinoma)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
-
Materials for tissue processing and flow cytometry analysis
-
-
Protocol:
-
Inject a defined number of tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at different doses).
-
Administer this compound according to a predetermined schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as:
-
Immunohistochemistry (IHC): To visualize immune cell infiltration (e.g., CD8+ T cells).
-
Flow Cytometry: To quantify different immune cell populations within the tumor microenvironment.
-
-
Mandatory Visualizations
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for immunology studies with this compound.
References
- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Allogeneic T Cell Proliferation by Indoleamine 2,3-Dioxygenase–expressing Dendritic Cells: Mediation of Suppression by Tryptophan Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Kynurenine Levels Following CAY10581 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine pathway is a primary route of tryptophan metabolism, producing several neuroactive and immunomodulatory metabolites. The initial and rate-limiting step of this pathway is the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by the enzyme indoleamine 2,3-dioxygenase (IDO1). Dysregulation of the kynurenine pathway has been implicated in a variety of pathological conditions, including cancer, neurodegenerative diseases, and chronic infections.
CAY10581 is a potent, reversible, and uncompetitive inhibitor of the IDO1 enzyme. By blocking IDO1, this compound can modulate the downstream production of kynurenine and its metabolites, making it a valuable tool for studying the therapeutic potential of IDO1 inhibition. These application notes provide a comprehensive guide to measuring changes in kynurenine levels following treatment with this compound, including detailed experimental protocols and data presentation guidelines.
Signaling Pathway
The catabolism of tryptophan down the kynurenine pathway is initiated by the enzyme IDO1. Inhibition of IDO1 by this compound blocks the conversion of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. This leads to a decrease in the production of kynurenine and its downstream metabolites.
Caption: The Kynurenine Pathway and the inhibitory action of this compound on the IDO1 enzyme.
Data Presentation
The following table presents representative data on the effect of a potent IDO1 inhibitor on kynurenine production in a cell-based assay. In this example, a human cancer cell line known to express IDO1 is stimulated with interferon-gamma (IFNγ) to induce enzyme expression. The cells are then treated with varying concentrations of the IDO1 inhibitor. Kynurenine levels in the cell culture supernatant are measured after a 48-hour incubation period.
| Treatment Group | Inhibitor Conc. (nM) | Kynurenine (µM) | Standard Deviation (µM) | % Inhibition |
| Vehicle Control | 0 | 15.2 | 1.1 | 0% |
| IDO1 Inhibitor | 1 | 12.8 | 0.9 | 15.8% |
| IDO1 Inhibitor | 10 | 8.5 | 0.7 | 44.1% |
| IDO1 Inhibitor | 50 | 4.1 | 0.4 | 73.0% |
| IDO1 Inhibitor | 100 | 2.3 | 0.3 | 84.9% |
| IDO1 Inhibitor | 500 | 1.1 | 0.2 | 92.8% |
Note: This data is illustrative and serves as an example of expected results. Actual results may vary depending on the cell line, experimental conditions, and the specific IDO1 inhibitor used.
Experimental Protocols
Two common and robust methods for the quantification of kynurenine are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow
The general workflow for measuring kynurenine levels after this compound treatment involves cell culture and treatment, followed by sample preparation and subsequent analysis by either HPLC or LC-MS/MS.
Caption: A generalized experimental workflow for the quantification of kynurenine.
Protocol 1: Kynurenine Measurement by HPLC-UV
This protocol is adapted from established methods for the quantification of kynurenine from cell culture supernatants.
Materials:
-
This compound
-
Cell line expressing IDO1 (e.g., HeLa, SK-OV-3)
-
Cell culture medium and supplements
-
Interferon-gamma (IFNγ)
-
Trichloroacetic acid (TCA)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: 15 mM sodium acetate buffer (pH 4.0) with 5% acetonitrile
-
Kynurenine standard
-
Microcentrifuge tubes
-
HPLC vials
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 24-well plates at an appropriate density and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFNγ (e.g., 50 ng/mL) for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the IFNγ-containing medium and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plates for 48 hours at 37°C in a CO2 incubator.
-
-
Sample Preparation:
-
After incubation, collect the cell culture supernatant from each well into microcentrifuge tubes.
-
Add TCA to each sample to a final concentration of 10% (w/v) to precipitate proteins.
-
Vortex the samples and incubate on ice for 10 minutes.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to clean HPLC vials.
-
-
HPLC Analysis:
-
Set the HPLC UV detector to a wavelength of 365 nm for kynurenine detection.
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min.
-
Inject 20 µL of the prepared sample onto the column.
-
Run the HPLC for a sufficient time to allow for the elution of kynurenine.
-
Prepare a standard curve using known concentrations of kynurenine to quantify the levels in the samples.
-
Protocol 2: Kynurenine Measurement by LC-MS/MS
This protocol provides a more sensitive and specific method for kynurenine quantification.
Materials:
-
All materials from Protocol 1
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Kynurenine-d4 (deuterated kynurenine) as an internal standard
Procedure:
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Sample Preparation:
-
Collect 100 µL of cell culture supernatant.
-
Add 10 µL of the internal standard (Kynurenine-d4) solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of Mobile Phase A.
-
Transfer to HPLC vials.
-
-
LC-MS/MS Analysis:
-
Set up the LC system with a C18 column and a gradient elution program using Mobile Phase A and B. A typical gradient might be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Set the MS/MS to operate in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Monitor the following transitions:
-
Kynurenine: Q1 209.1 -> Q3 192.1
-
Kynurenine-d4: Q1 213.1 -> Q3 196.1
-
-
Quantify kynurenine levels by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for measuring the effect of this compound on kynurenine production. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and specificity, with LC-MS/MS offering superior performance for low-level detection. Accurate quantification of kynurenine is crucial for understanding the pharmacological effects of IDO1 inhibitors like this compound and for the development of novel therapeutics targeting the kynurenine pathway.
Troubleshooting & Optimization
CAY10581 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges encountered with CAY10581 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] It is recommended to prepare a stock solution by dissolving the crystalline solid in either of these solvents.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. Why is this happening?
A2: this compound is sparingly soluble in aqueous buffers.[1] Direct dilution of a concentrated organic stock solution into an aqueous medium can cause the compound to precipitate out of solution due to its hydrophobic nature.
Q3: How can I prepare a working solution of this compound in an aqueous buffer for my cell-based assay?
A3: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMF.[1] You can then dilute this DMF solution with your aqueous buffer of choice. For example, a 1:9 solution of DMF to PBS (pH 7.2) has been shown to achieve a this compound solubility of approximately 0.1 mg/ml.[1]
Q4: How long can I store the aqueous working solution of this compound?
A4: It is not recommended to store the aqueous solution of this compound for more than one day.[1] The compound's stability in aqueous solutions may be limited, and prolonged storage can lead to degradation or precipitation. Always prepare fresh aqueous working solutions for your experiments.
Q5: What is the mechanism of action of this compound?
A5: this compound is a reversible and uncompetitive inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO).[2]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | 1. Decrease the final concentration: Try diluting your stock solution further to a lower final concentration in the aqueous buffer. 2. Optimize the co-solvent percentage: While minimizing the organic solvent concentration is often desired, a slightly higher percentage of DMF or DMSO in the final working solution might be necessary to maintain solubility. However, always consider the tolerance of your experimental system to the solvent. 3. Use a two-step dilution method: First, dilute the this compound stock into a small volume of the aqueous buffer while vortexing, and then add this intermediate dilution to the final volume. |
| Inconsistent experimental results | 1. Incomplete dissolution of the stock solution: The initial stock solution in DMSO or DMF may not have been fully dissolved. 2. Precipitation in the final working solution: The compound may be precipitating out of the aqueous solution over the course of the experiment. 3. Degradation of this compound: The compound may be unstable in the aqueous buffer over time. | 1. Ensure complete dissolution: Before making dilutions, visually inspect the stock solution to ensure there are no solid particles. Gentle warming or sonication can aid in complete dissolution. 2. Prepare fresh solutions: Always prepare fresh aqueous working solutions of this compound immediately before each experiment.[1] 3. Visually inspect for precipitation: Before adding the working solution to your experiment, check for any visible precipitate. |
| Low or no observed biological activity | 1. Inaccurate concentration: The actual concentration of soluble this compound in the aqueous solution is much lower than the calculated concentration due to precipitation. 2. Degradation of the compound. | 1. Confirm solubility: If possible, perform a solubility test at your desired final concentration and solvent composition before proceeding with the main experiment. 2. Follow the recommended preparation protocol: Use the suggested method of dissolving in DMF first, followed by dilution into the aqueous buffer.[1] 3. Use freshly prepared solutions for every experiment. |
Quantitative Solubility Data
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 10 mg/ml[1][2] |
| Dimethyl sulfoxide (DMSO) | 3 mg/ml[1][2] |
| 1:9 DMF:PBS (pH 7.2) | 0.1 mg/ml[1][2] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMF
-
Weigh the required amount of this compound crystalline solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMF to achieve the desired stock solution concentration (e.g., 10 mg/ml).
-
Vortex the solution thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter is present.
-
Store the stock solution at -20°C.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
-
Thaw the this compound stock solution (from Protocol 1) at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
In a sterile tube, add the required volume of the this compound stock solution.
-
While vortexing, slowly add the aqueous buffer to the tube containing the this compound stock solution to reach the final desired volume.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared aqueous working solution immediately. Do not store.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits the IDO signaling pathway.
References
Navigating CAY10581: A Technical Guide for Cell-Based Assay Optimization
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the concentration of CAY10581 in cell-based assays. It includes frequently asked questions, detailed troubleshooting advice, experimental protocols, and visual guides to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a reversible and uncompetitive inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO1). IDO1 is the rate-limiting enzyme in the kynurenine pathway, which is responsible for the breakdown of the essential amino acid tryptophan. By inhibiting IDO1, this compound prevents the degradation of tryptophan and the subsequent production of kynurenine and its downstream metabolites. This mechanism is significant in fields like immuno-oncology, as the depletion of tryptophan and the accumulation of kynurenine in the tumor microenvironment can suppress the anti-tumor immune response.
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. A good starting point for a dose-response experiment is a wide concentration range, for example, from 1 nM to 100 µM.[1] It has been reported that this compound shows minimal impact on cell viability at concentrations up to 100 µM after 24 hours of incubation, providing a preliminary upper limit for your experiments.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is supplied as a crystalline solid and is soluble in organic solvents like DMSO and dimethylformamide (DMF).[2] To prepare a stock solution, dissolve this compound in your solvent of choice; for instance, to make a 10 mM stock solution in DMSO (Molecular Weight: 363.4 g/mol ), dissolve 3.634 mg of this compound in 1 mL of DMSO. It is important to purge the solvent with an inert gas. This compound has limited solubility in aqueous buffers.[2] For cell culture experiments, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer or culture medium. The final DMSO concentration in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[1]
Q4: How can I measure the activity of IDO1 in my cell culture to assess the effect of this compound?
A4: The most common method to measure IDO1 activity in cell culture is to quantify the amount of kynurenine, the product of the IDO1-catalyzed reaction, secreted into the cell culture supernatant.[1] This can be achieved through several methods, including a colorimetric assay using Ehrlich's reagent or by more sensitive analytical techniques like high-performance liquid chromatography (HPLC).
Q5: Do I need to induce IDO1 expression in my cells?
A5: Many cell lines do not express IDO1 constitutively at high levels. Therefore, it is often necessary to induce its expression to have a sufficient window for measuring inhibition. The most common and effective inducer of IDO1 expression is interferon-gamma (IFN-γ).[3][4] The optimal concentration and incubation time for IFN-γ induction should be determined for your specific cell line, but a common starting point is 50-100 ng/mL for 24-48 hours.[1][3]
Troubleshooting Guide
This section addresses common issues that may arise during the optimization of this compound concentration in cell-based assays.
| Problem | Potential Cause | Suggested Solution |
| No or low IDO1 activity detected in control cells (without this compound) | 1. Low or no endogenous IDO1 expression in the chosen cell line. 2. Inactive or insufficient concentration of IFN-γ for induction. 3. Insufficient incubation time for IDO1 expression. 4. Low levels of tryptophan in the culture medium. | 1. Confirm IDO1 expression in your cell line at the protein (Western Blot) or mRNA (qPCR) level after IFN-γ treatment. Consider using a cell line known to express IDO1, such as SKOV-3.[2][3] 2. Verify the activity of your IFN-γ stock. Perform a dose-response and time-course experiment to determine the optimal induction conditions.[1][2] 3. Ensure sufficient incubation time (typically 24-48 hours) after IFN-γ treatment for maximal IDO1 expression.[1] 4. Ensure your cell culture medium contains an adequate concentration of L-tryptophan. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. "Edge effects" in the microplate. 3. Pipetting errors, especially with small volumes of this compound dilutions. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.[1] 3. Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. |
| Observed cytotoxicity at expected therapeutic concentrations | 1. This compound concentration is too high for the specific cell line. 2. Off-target effects of the inhibitor. 3. High concentration of the solvent (e.g., DMSO). | 1. Perform a dose-response cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) to determine the non-toxic concentration range for your cell line.[5] 2. While this compound is an IDO1 inhibitor, off-target effects can occur at high concentrations. Correlate the cytotoxic concentrations with the IDO1 inhibition curve. 3. Ensure the final concentration of the solvent in the culture medium is below a non-toxic level (typically <0.5%).[1] |
| Discrepancy between enzymatic and cellular assay results | 1. Poor cell permeability of this compound. 2. Different reducing environments in enzymatic vs. cellular assays. 3. Compound instability or metabolism by the cells. | 1. Cellular uptake can be a limiting factor. Consider using alternative delivery methods if permeability is suspected to be an issue. 2. Enzymatic assays often use artificial reducing agents, while cellular assays rely on physiological reductants. This can lead to differences in compound activity.[5] 3. Assess the stability of this compound in your cell culture medium over the course of the experiment. |
| Inconsistent results in the kynurenine measurement assay | 1. Interference from components in the cell culture medium (e.g., phenol red). 2. Degradation of kynurenine. 3. Pipetting errors during the assay procedure. | 1. If using a colorimetric or fluorometric readout, phenol red in the medium can interfere. Use phenol red-free medium for the assay.[6] 2. Kynurenine can be further metabolized. Ensure the assay is performed within a time frame where kynurenine accumulation is linear.[6] 3. Be precise with the addition of reagents like trichloroacetic acid (TCA) and Ehrlich's reagent. |
Quantitative Data Summary
While specific IC50 values for this compound are highly dependent on the cell line and experimental conditions, the following table provides a general reference for the inhibitory activity of selected IDO1 inhibitors to guide your experimental design.
| Compound | Enzymatic IC₅₀ (nM) | Cellular EC₅₀ (nM) | Reference |
| Epacadostat | 73 | - | [5] |
| Navoximod Analogue | 19 | 61 (HeLa cells) | [5] |
| Imidazothiazole Derivative 18 | 77 | - | [5] |
| Naphthoquinone Derivative 38 | 26 | - | [5] |
Note: This table is for illustrative purposes. It is crucial to determine the IC50 value of this compound in your specific experimental system.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Kynurenine Assay
This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring kynurenine production in the cell culture supernatant.
Materials:
-
IDO1-expressing cancer cell line (e.g., SKOV-3, HeLa)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Interferon-gamma (IFN-γ)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution (e.g., 6.1 N)
-
Ehrlich's reagent (2% w/v p-dimethylaminobenzaldehyde in glacial acetic acid)
-
Kynurenine standard
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
-
IDO1 Induction:
-
The following day, treat the cells with the optimal concentration of IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression.
-
Incubate for 24-48 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical starting range is from 1 nM to 100 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect 70-140 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 10-35 µL of TCA solution to each well to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer 50-100 µL of the clear supernatant to a new flat-bottom 96-well plate.
-
Prepare a kynurenine standard curve in the same medium used for the experiment.
-
Add 50-100 µL of Ehrlich's reagent to each well (including standards and samples).
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 480-492 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium with reagents) from all readings.
-
Use the kynurenine standard curve to determine the concentration of kynurenine in each sample.
-
Plot the percentage of IDO1 inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay
It is crucial to assess the cytotoxicity of this compound in parallel with the functional assay to ensure that the observed inhibition of IDO1 activity is not due to cell death.
Materials:
-
Cells treated with this compound as in Protocol 1
-
MTT or XTT reagent, or CellTiter-Glo kit
-
Solubilization buffer (for MTT/XTT)
-
Microplate reader
Procedure:
-
After collecting the supernatant for the kynurenine assay in Protocol 1, the remaining cells in the original 96-well plate can be used for a viability assay.
-
Carefully wash the cells with PBS.
-
Add the viability reagent (e.g., MTT, XTT, or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
If using MTT or XTT, add the solubilization buffer.
-
Read the absorbance or luminescence on a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upregulation of IFN-γ Receptor Expression by Proinflammatory Cytokines Influences IDO Activation in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Potential off-target effects of CAY10581 in cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of CAY10581 in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and reversible uncompetitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.
Q2: What are the known or potential off-target effects of this compound?
A2: As a tryptophan analog, this compound has the potential to interact with other cellular components that recognize tryptophan or similar structures. A significant potential off-target effect is the activation of the Aryl Hydrocarbon Receptor (AHR). Additionally, some tryptophan mimetics have been reported to activate the mTOR signaling pathway.
Q3: How can I assess the on-target and off-target effects of this compound in my cellular model?
A3: To confirm on-target IDO1 inhibition, you can measure the production of kynurenine in cell culture supernatants. To investigate the off-target activation of AHR, a reporter gene assay measuring the expression of AHR target genes like CYP1A1 is recommended.
Q4: I am observing unexpected phenotypes in my cells upon treatment with this compound. What could be the cause?
A4: Unexpected cellular phenotypes could arise from the known off-target effects, such as AHR activation, which can influence various cellular processes. It is also possible that this compound has other, yet unidentified, off-target interactions. We recommend performing thorough dose-response studies and including appropriate controls to dissect the observed effects.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's activity.
| Target | Parameter | Value | Cell Line/System |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | IC₅₀ | 55 nM | Recombinant Human IDO1 |
| Aryl Hydrocarbon Receptor (AHR) | EC₅₀ | Not Available | - |
Note: While activation of the Aryl Hydrocarbon Receptor is a known potential off-target effect for this class of inhibitors, a specific EC₅₀ value for this compound has not been identified in the reviewed literature. Researchers are advised to empirically determine the AHR activity of this compound in their specific cellular model.
Experimental Protocols
IDO1 Activity Assay in Cultured Cells
This protocol is designed to measure the enzymatic activity of IDO1 in cultured cells by quantifying the production of L-kynurenine.
Materials:
-
Cells of interest
-
This compound
-
Interferon-gamma (IFN-γ) for IDO1 induction (optional, cell-type dependent)
-
Cell culture medium and supplements
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
HPLC system with UV detector
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
If necessary, stimulate the cells with an appropriate concentration of IFN-γ to induce IDO1 expression.
-
Treat the cells with a range of this compound concentrations for the desired duration. Include a vehicle control (e.g., DMSO).
-
-
Sample Collection:
-
Collect the cell culture supernatant for kynurenine measurement.
-
Wash the cells with ice-cold PBS and lyse them to determine protein concentration.
-
-
Kynurenine Quantification by HPLC:
-
Analyze the collected supernatants by reverse-phase HPLC with UV detection at 360 nm to quantify L-kynurenine levels.
-
Generate a standard curve using known concentrations of L-kynurenine to calculate the concentrations in the samples.
-
-
Data Analysis:
-
Normalize the kynurenine concentrations to the total protein concentration of the corresponding cell lysates.
-
Plot the normalized kynurenine levels against the this compound concentrations to determine the IC₅₀ value.
-
Aryl Hydrocarbon Receptor (AHR) Activation Reporter Assay
This protocol describes a cell-based reporter assay to assess the activation of the AHR signaling pathway.
Materials:
-
A reporter cell line expressing a luciferase gene under the control of a Dioxin Response Element (DRE) promoter (e.g., HepG2-luc).
-
This compound
-
TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the reporter cells in a white, clear-bottom 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound.
-
Include a vehicle control and a positive control (TCDD).
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability if necessary (e.g., a parallel MTS assay).
-
Plot the fold induction of luciferase activity relative to the vehicle control against the this compound concentrations to determine the EC₅₀ value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in multi-well plates | - Ensure a single-cell suspension before seeding- Use calibrated pipettes and proper technique- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity |
| No or weak IDO1 inhibition | - Low IDO1 expression in the cell line- this compound degradation- Incorrect assay conditions | - Confirm IDO1 expression by Western blot or qPCR; consider using IFN-γ to induce expression- Prepare fresh stock solutions of this compound; store aliquots at -80°C- Optimize substrate concentration and incubation time |
| Unexpected cell toxicity | - Off-target effects of this compound- High concentration of the vehicle (e.g., DMSO)- Cell line sensitivity | - Perform a dose-response for cytotoxicity (e.g., MTT or LDH assay)- Ensure the final vehicle concentration is non-toxic (typically <0.1%)- Test the compound in a different cell line |
| Inconsistent AHR activation results | - Low AHR expression in the cell line- Interference from media components | - Verify AHR expression in your cell model- Use a serum-free or phenol red-free medium during the assay, as these can interfere with AHR signaling |
Visualizations
Caption: The IDO1 signaling pathway and the inhibitory action of this compound.
Navigating Inconsistent Results with CAY10581: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experiments with CAY10581. By offering detailed protocols and addressing specific issues, this guide aims to help researchers achieve more reliable and reproducible results.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly tackle potential experimental hurdles.
Question 1: I'm observing lower than expected potency or a complete lack of activity with this compound. What are the possible causes?
Answer: Several factors could contribute to reduced or absent activity of this compound. Consider the following possibilities:
-
Improper Storage and Handling: this compound is stable for at least four years when stored at -20°C.[1] Ensure the compound has been stored correctly and protected from light and moisture. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Solubility Issues: The solubility of this compound varies significantly between solvents.[1] Inadequate dissolution can lead to a lower effective concentration in your experiment. It is crucial to ensure the compound is fully dissolved in the chosen solvent before further dilution into aqueous media. Precipitation of the compound upon dilution into aqueous buffers is a common issue.
-
Experimental System Compatibility: The efficacy of this compound can be influenced by the specific cell type, enzyme source, and assay conditions. The mechanism of this compound is as a reversible uncompetitive inhibitor of Indoleamine 2,3-dioxygenase (IDO).[1] The expression and activity levels of IDO in your experimental model are critical for observing an effect.
Question 2: My results with this compound are highly variable between experiments. How can I improve reproducibility?
Answer: Inconsistent results are often rooted in subtle variations in experimental procedures. To enhance reproducibility:
-
Standardize Solution Preparation: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Due to its limited aqueous solubility, avoid storing dilute aqueous solutions for extended periods.
-
Control for Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO, DMF) is consistent across all experimental conditions, including vehicle controls. High concentrations of organic solvents can have independent biological effects.
-
Verify Cell Health and Density: In cell-based assays, variations in cell density, passage number, and overall health can significantly impact the response to treatment. Standardize your cell culture and seeding protocols.
-
Monitor Assay Conditions: Factors such as incubation time, temperature, and substrate concentration can all influence the outcome of enzyme inhibition assays. Maintain strict consistency in all assay parameters.
Question 3: I suspect off-target effects might be influencing my results. How can I investigate this?
Answer: While this compound is described as an IDO inhibitor, off-target effects are a potential concern with any small molecule inhibitor.[2][3][4] To assess for off-target activity:
-
Use Multiple Controls: Include both a vehicle control and a positive control with a known IDO inhibitor. If possible, use a structurally unrelated IDO inhibitor to confirm that the observed phenotype is due to IDO inhibition.
-
Rescue Experiments: If IDO inhibition is expected to deplete a specific metabolite, attempt to rescue the phenotype by adding back that metabolite.
-
Target Engagement Assays: Directly measure the engagement of this compound with IDO in your experimental system.
-
Counter-Screening: Test this compound against a panel of related enzymes or pathways to identify potential unintended interactions.[5][6][7]
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents as provided by the manufacturer.[1] Careful consideration of this data is critical for proper experimental design.
| Solvent | Solubility |
| DMF | 10 mg/mL |
| DMSO | 3 mg/mL |
| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Equilibrate the vial of this compound solid to room temperature.
-
Weigh out the desired amount of this compound. The formula weight is 363.4 g/mol .[1]
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in your cell culture medium or assay buffer to achieve the desired final concentrations.
-
Crucially, ensure the final concentration of DMSO is consistent across all treatments and does not exceed a level that affects your experimental system (typically <0.5%).
-
Visually inspect the final working solutions for any signs of precipitation. If precipitation is observed, you may need to adjust your dilution scheme or use a lower final concentration.
-
Visualizing Key Processes
Signaling Pathway of IDO Inhibition
The following diagram illustrates the canonical pathway involving Indoleamine 2,3-dioxygenase (IDO) and the point of inhibition by this compound. IDO is a key enzyme in the kynurenine pathway, which catabolizes the essential amino acid tryptophan.
Caption: this compound inhibits the IDO1 enzyme, blocking tryptophan catabolism.
Experimental Workflow for Troubleshooting Inconsistent Results
This workflow provides a logical progression for identifying the source of variability in your experiments with this compound.
Caption: A stepwise guide to troubleshooting inconsistent this compound results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IDENTIFICATION AND CHARACTERIZATION OF NOVEL SIRTUIN INHIBITOR SCAFFOLDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
CAY10581 Technical Support Center: Minimizing Experimental Variability
Welcome to the technical support center for CAY10581. This resource is designed for researchers, scientists, and drug development professionals to help minimize experimental variability and ensure reliable, reproducible results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your work with this compound.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the common causes of variability?
A1: Inconsistent results with this compound can stem from several factors, primarily related to compound handling and experimental setup. Key areas to review are:
-
Compound Solubility: this compound has limited solubility in aqueous solutions. Improper dissolution or precipitation during the experiment can lead to significant variations in the effective concentration.
-
Stock Solution Preparation and Storage: The accuracy of the initial stock solution concentration is critical. Ensure the compound is fully dissolved and stored correctly to maintain its stability.
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can impact the cellular response to this compound.
-
Assay Protocol: Inconsistent incubation times, reagent concentrations, and detection methods can all contribute to variability.
Q2: What is the best way to prepare and store this compound stock solutions?
A2: For optimal results, follow these guidelines for preparing and storing this compound stock solutions:
-
Solvent Selection: this compound is soluble in DMF (10 mg/ml), DMSO (3 mg/ml), and a 1:9 mixture of DMF:PBS (pH 7.2) (0.1 mg/ml).[1] For most cell culture experiments, DMSO is the recommended solvent.
-
Preparation:
-
Allow the this compound solid to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of solvent to the vial to achieve the desired stock concentration.
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) can aid dissolution.
-
-
Storage: Store stock solutions at -20°C in tightly sealed, light-protected aliquots to minimize freeze-thaw cycles.[1] this compound is stable for at least four years when stored as a solid at -20°C.[1]
Q3: I'm observing precipitation when I add this compound to my cell culture medium. How can I prevent this?
A3: Precipitation in the cell culture medium is a common issue due to the limited aqueous solubility of this compound. To prevent this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity and compound precipitation.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in cell culture medium. Add these dilutions to the final culture volume in a stepwise manner, mixing gently after each addition.
-
Pre-warmed Medium: Add the this compound solution to pre-warmed (37°C) cell culture medium to improve solubility.
Q4: How does this compound work, and what is its primary target?
A4: this compound is a reversible and uncompetitive inhibitor of Indoleamine 2,3-dioxygenase (IDO1).[1] IDO1 is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. By inhibiting IDO1, this compound can modulate the downstream effects of tryptophan depletion and the accumulation of kynurenine pathway metabolites, which have roles in immune suppression. Additionally, some studies suggest that IDO1 inhibitors can activate the aryl hydrocarbon receptor (AhR).
Quantitative Data Summary
| Parameter | Value | Reference |
| Purity | ≥97% | [1] |
| Molecular Weight | 363.4 g/mol | [1] |
| Solubility in DMF | 10 mg/ml | [1] |
| Solubility in DMSO | 3 mg/ml | [1] |
| Solubility in DMF:PBS (pH 7.2) (1:9) | 0.1 mg/ml | [1] |
| Storage Temperature | -20°C (as solid and in solution) | [1] |
| Stability | ≥ 4 years (as solid at -20°C) | [1] |
Visualizing the this compound Signaling Pathway
Caption: this compound inhibits IDO1, blocking tryptophan catabolism and potentially activating AhR.
Detailed Experimental Protocol: Cell-Based Assay with this compound
This protocol provides a general framework for treating adherent cells with this compound. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your particular experimental system.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium, pre-warmed to 37°C
-
Adherent cells in culture
-
Multi-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Prepare a 10 mM this compound Stock Solution: a. Allow the vial of this compound to warm to room temperature. b. Weigh out a precise amount of this compound and dissolve it in the appropriate volume of anhydrous DMSO to make a 10 mM stock solution. c. Vortex thoroughly until the solid is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C, protected from light.
-
Cell Seeding: a. Trypsinize and count your cells. b. Seed the cells into multi-well plates at a density that will ensure they are in the exponential growth phase and have reached the desired confluency at the time of treatment. c. Incubate the plates overnight at 37°C and 5% CO₂ to allow the cells to adhere.
-
Prepare Working Solutions: a. On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. b. Perform serial dilutions of the stock solution in pre-warmed cell culture medium to prepare working solutions that are 100x the final desired concentrations. c. Important: Prepare a vehicle control using the same concentration of DMSO as in the highest concentration of your this compound working solution.
-
Cell Treatment: a. Carefully remove the old medium from the cell culture plates. b. Add the appropriate volume of the this compound working solutions or the vehicle control to the corresponding wells. For example, add 10 µL of a 100x working solution to 990 µL of medium in a well to achieve a 1x final concentration. c. Gently rock the plate to ensure even distribution of the compound. d. Return the plate to the incubator and incubate for the desired treatment period.
-
Downstream Analysis: a. Following the incubation period, proceed with your intended downstream analysis (e.g., cell viability assay, qPCR, Western blot, etc.).
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving sources of experimental variability.
Caption: A stepwise workflow for troubleshooting variability in this compound experiments.
References
CAY10581 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of CAY10581 in various experimental conditions. The information is presented in a question-and-answer format to directly address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: this compound should be dissolved in an organic solvent.[1] For optimal results, follow the manufacturer's recommendations for preparing stock solutions.
-
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Weigh the desired amount of this compound crystalline solid.
-
Add the appropriate volume of high-purity, anhydrous DMSO or DMF to the vial.
-
To aid dissolution, you can gently vortex or sonicate the solution.[2]
-
Ensure the compound is completely dissolved before use.
-
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Proper storage is crucial to maintain the stability and activity of this compound.
-
Long-term Storage:
-
Aliquoting:
-
Protection from Moisture:
-
DMSO is hygroscopic and can absorb moisture from the air, which may accelerate compound degradation.[4] Store aliquots in tightly sealed vials.
-
Q3: Can I store this compound in aqueous solutions or cell culture media?
A3: It is not recommended to store this compound in aqueous solutions or cell culture media for extended periods. The manufacturer explicitly advises against storing aqueous solutions for more than one day.[1] Prepare fresh dilutions in your experimental buffer or media from your frozen DMSO or DMF stock solution immediately before each experiment.[1]
Troubleshooting Guide
This guide addresses common problems users may encounter when working with this compound in their experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous buffer or cell culture medium. | The aqueous solubility of this compound is limited.[1] The final concentration of the organic solvent (DMSO or DMF) may be too low to keep the compound in solution. | Ensure the final concentration of DMSO or DMF in your working solution is sufficient to maintain solubility, typically below 0.5% to avoid solvent toxicity to cells.[1]Prepare the aqueous solution by first dissolving this compound in DMF and then diluting with the aqueous buffer.[1]If precipitation persists, consider reducing the final concentration of this compound. |
| Loss of this compound activity in a cell-based assay over time (e.g., in a 48-hour experiment). | This compound may be unstable in the cell culture medium at 37°C. Naphthoquinone derivatives can be susceptible to degradation in biological environments.[5] | Replenish the medium with freshly diluted this compound at intermediate time points during long-term experiments.Perform a time-course experiment to determine the effective half-life of this compound in your specific cell culture setup. See the experimental protocol below.Ensure that the loss of activity is not due to other factors such as cell metabolism of the compound. |
| Inconsistent or non-reproducible experimental results. | This could be due to improper storage and handling of the this compound stock solution. Repeated freeze-thaw cycles or absorption of water by the DMSO stock can lead to degradation of the compound. | Always use freshly thawed aliquots of your stock solution for each experiment.Ensure that your DMSO or DMF is of high purity and anhydrous.Prepare fresh working solutions for each experiment and do not store them. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| DMSO | 3 mg/mL |
| DMF | 10 mg/mL |
| 1:9 solution of DMF:PBS (pH 7.2) | 0.1 mg/mL |
| Data sourced from the Cayman Chemical product information sheet.[1] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Crystalline Solid | -20°C | ≥ 4 years |
| Stock Solution in DMSO/DMF | -20°C or -80°C | Expected to be stable for months to years when properly aliquoted and stored. |
| Aqueous Solution | Not Recommended for Storage | Use immediately; do not store for more than one day. |
| Data interpretation based on manufacturer recommendations and general best practices for small molecule inhibitors.[1][3] |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the percentage of this compound remaining in a specific cell culture medium at 37°C over a time course.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile, low-protein-binding microcentrifuge tubes or a multi-well plate
-
Incubator at 37°C with 5% CO₂
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution into your pre-warmed cell culture medium to your final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Incubation:
-
Dispense equal volumes of the working solution into sterile, low-protein-binding tubes or wells of a plate for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
At each designated time point, remove an aliquot from the incubator.
-
Immediately process the sample for analysis or store it at -80°C until all time points are collected. The "time 0" sample should be collected immediately after preparation.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
-
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: this compound inhibits the IDO1 enzyme in the kynurenine pathway.
References
Addressing CAY10581 precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered when using CAY10581 in culture media.
Troubleshooting Guides
Precipitation of this compound in cell culture media can arise from several factors, primarily related to its hydrophobic nature and limited aqueous solubility. Below are guides to help identify the cause of precipitation and provide systematic solutions.
Immediate Precipitation Upon Addition to Culture Media
Issue: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
This is a common issue for hydrophobic compounds and is often referred to as "crashing out." It occurs because the compound, while soluble in a high-concentration organic solvent stock, is not soluble in the largely aqueous environment of the culture medium upon dilution.[1]
| Potential Cause | Description | Recommended Solution(s) |
| High Final Concentration | The final concentration of this compound in the media exceeds its solubility limit in that specific medium. | - Decrease the final working concentration of this compound. - Perform a solubility test to determine the maximum soluble concentration in your specific media.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.[1] | - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] - Add the compound stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[2] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | - Always use pre-warmed (37°C) cell culture media for dilutions.[1][3] |
| Improper Stock Solution | The this compound may not be fully dissolved in the stock solution. | - Ensure the compound is fully dissolved in the stock solvent. Gentle warming to 37°C and vortexing can help.[3] - Prepare fresh stock solutions if the problem persists.[3] |
Precipitation Over Time in the Incubator
Issue: The media containing this compound appears clear initially but becomes cloudy or shows visible precipitate after incubation.
| Potential Cause | Description | Recommended Solution(s) |
| Temperature Shift | Changes in temperature between room temperature and the 37°C incubator can affect the solubility of the compound over time.[3][4] | - Pre-warm the cell culture media to 37°C before adding this compound.[3] |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds.[3] | - Ensure the media is properly buffered for the incubator's CO2 concentration. |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media over the course of the experiment, leading to precipitation.[3][4] | - Test the stability of this compound in your specific cell culture medium over the intended duration of the experiment. |
| Media Evaporation | In long-term cultures, evaporation can concentrate media components, including this compound, potentially exceeding its solubility limit.[1][4] | - Ensure proper humidification of the incubator. - Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1] |
This compound Solubility Data
| Solvent | Solubility |
| DMSO | 3 mg/mL[5] |
| DMF | 10 mg/mL[5] |
| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL[5] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Select an appropriate solvent: Based on the solubility data, DMSO is a common choice for creating a high-concentration stock solution.
-
Calculate the required amount: To prepare a 10 mM stock solution of this compound (Molecular Weight: 363.4 g/mol ), dissolve 3.634 mg in 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of DMSO to the vial of this compound.
-
Ensure complete dissolution: Vortex the solution thoroughly. If needed, briefly sonicate or warm the solution in a 37°C water bath to ensure the compound is fully dissolved.[1]
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[3]
Protocol for Determining Maximum Soluble Concentration
-
Prepare a serial dilution: Start with your highest concentration this compound stock solution and prepare a 2-fold serial dilution in DMSO.[1]
-
Add to media: In a multi-well plate, add a fixed, small volume of each DMSO dilution to a corresponding well containing your complete, pre-warmed (37°C) cell culture medium. Ensure the final DMSO concentration is consistent and ideally ≤0.1%.[1][2]
-
Include controls: Have a well with media only and a well with media plus the highest concentration of DMSO as controls.[1]
-
Incubate and observe: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2).[1]
-
Assess precipitation: Visually inspect the wells for any signs of cloudiness, crystals, or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1][3] For a more sensitive assessment, you can examine a small aliquot under a microscope.[3]
-
Determine maximum soluble concentration: The highest concentration of this compound that remains clear throughout the observation period is considered the maximum working soluble concentration for your specific experimental conditions.[1][3]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound inhibits the IDO pathway.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening?
A1: This is a common issue known as "crashing out" and occurs with many hydrophobic compounds.[1] this compound is highly soluble in DMSO but has very limited solubility in aqueous solutions like cell culture media.[5] When the concentrated DMSO stock is diluted into the media, the compound can no longer stay dissolved and precipitates. To resolve this, try using a lower final concentration, performing a serial dilution in pre-warmed media, and adding the stock solution slowly while mixing.[1]
Q2: My culture media with this compound was clear when I prepared it, but after a day in the incubator, it's cloudy. What could be the cause?
A2: This delayed precipitation can be due to several factors. Temperature fluctuations between your workbench and the 37°C incubator can affect solubility over time.[3][4] Additionally, the CO2 environment can alter the pH of the media, which might impact the stability of this compound.[3] It's also possible that the compound is interacting with components in your media, such as proteins in the serum.[3][4]
Q3: What is the maximum concentration of DMSO I should have in my cell culture?
A3: It is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.1% to minimize solvent toxicity to the cells.[2] Some cell lines may be more sensitive, so it is always best to include a vehicle control (media with the same percentage of DMSO as your treated samples) in your experiments to assess any effects of the solvent on cell viability and function.
Q4: Can I dissolve this compound directly in culture media?
A4: Given its low aqueous solubility, dissolving this compound directly in culture media is not recommended and will likely result in the compound not dissolving properly. Preparing a concentrated stock solution in an organic solvent like DMSO is the standard and recommended method.[2]
Q5: How can I distinguish between this compound precipitation and bacterial contamination?
A5: While both can cause turbidity in the culture media, you can often distinguish between them by examining a sample under a microscope.[3] Chemical precipitates may appear as amorphous particles or crystalline structures. Bacterial contamination will typically show small, often motile, individual organisms. Fungal contamination may appear as filamentous structures. If contamination is suspected, it is best to discard the culture and review sterile techniques.[3]
References
Technical Support Center: CAY10581 Toxicity Assessment in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the toxicity of CAY10581, an inhibitor of indoleamine 2,3-dioxygenase (IDO1), in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a reversible and uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO1). IDO1 is a key enzyme in the kynurenine pathway, which is the primary route of tryptophan metabolism. By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine. This leads to a decrease in tryptophan depletion and the accumulation of downstream metabolites like kynurenine, which can have immunosuppressive effects.
Q2: What is the expected toxicity of this compound in primary cell cultures?
According to the manufacturer, this compound has minimal impact on cell viability at concentrations up to 100 µM in some cell lines after 24 hours of exposure. However, primary cells can be more sensitive than immortalized cell lines, and toxicity can vary significantly depending on the cell type. It is crucial to perform a dose-response experiment to determine the specific IC50 value in your primary cell culture of interest.
Q3: My primary cells are showing signs of toxicity at concentrations lower than 100 µM. What could be the reason?
Several factors could contribute to increased sensitivity of primary cells to this compound:
-
Cell-type specific sensitivity: Different primary cell types have varying metabolic rates and sensitivities to chemical compounds.
-
Culture conditions: Suboptimal culture conditions, such as nutrient depletion or improper pH, can stress the cells and make them more susceptible to toxicity.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically below 0.5%).
-
Compound stability and solubility: this compound may precipitate in the culture medium at higher concentrations, leading to inaccurate dosing and potential physical stress on the cells.
Q4: How can I distinguish between this compound-induced cytotoxicity and apoptosis?
Specific assays can differentiate between these two modes of cell death. An MTT or similar viability assay measures metabolic activity and will show a decrease in both cytotoxic and apoptotic cells. To specifically detect apoptosis, you can use an Annexin V/Propidium Iodide (PI) assay. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells, while PI stains the nucleus of necrotic or late apoptotic cells with compromised membranes.
Troubleshooting Guides
General Primary Cell Culture Issues
| Problem | Possible Cause | Suggested Solution |
| Low cell viability after thawing | Slow thawing process, osmotic shock, fragile cell type. | Thaw cells rapidly in a 37°C water bath. Add pre-warmed medium dropwise to the cell suspension. For extremely fragile cells like primary neurons, avoid centrifugation after thawing.[1] |
| Poor cell attachment | Improper coating of culture vessels, dried coating matrix, cell clumping. | Ensure culture vessels are properly coated with the appropriate extracellular matrix protein. Do not allow the coating to dry out before adding cells. Gently resuspend cells to break up clumps before plating.[1] |
| Slow cell growth or changes in morphology | Suboptimal culture medium, expired supplements, incorrect CO2 levels, or temperature. | Use the recommended complete growth medium and fresh supplements. Regularly check and calibrate incubator CO2 and temperature levels. |
| Cell detachment or death after reaching confluency | Contact inhibition and subsequent apoptosis in some cell types. | Passage cells before they reach 100% confluency. The optimal confluency for passaging varies between cell types. |
This compound-Specific Experimental Issues
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay results | Uneven cell seeding, presence of air bubbles in wells, compound precipitation. | Ensure a homogenous single-cell suspension before seeding. Check for and remove any air bubbles in the wells before reading the plate. Visually inspect for compound precipitation at higher concentrations. |
| High background in absorbance/fluorescence-based assays | Interference from phenol red in the medium, intrinsic fluorescence of the compound. | Use phenol red-free medium for the assay. Run a control with the compound in medium without cells to check for background signal. |
| Observed toxicity at unexpectedly low concentrations | Off-target effects of the compound, cell-specific sensitivity. | Perform a literature search for known off-target effects of this compound or similar IDO1 inhibitors. Characterize the mode of cell death (apoptosis vs. necrosis). |
| Compound appears to precipitate in culture medium | Poor solubility of this compound at the desired concentration. | Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and perform serial dilutions. Ensure the final solvent concentration is not toxic to the cells. Pre-warm the medium before adding the compound. |
Quantitative Data
Due to the limited availability of specific cytotoxicity data for this compound in a wide range of primary cells, the following table provides IC50 values for a well-characterized IDO1 inhibitor, Epacadostat (INCB024360) , to serve as a general reference. Researchers must empirically determine the IC50 for this compound in their specific primary cell system.
| Cell Type | Assay | IC50 of Epacadostat | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Kynurenine Production | ~10 nM | [1][2] |
| Human Dendritic Cells | Kynurenine Production | ~10 nM | [1] |
| Mouse Splenocytes | Kynurenine Production | ~52.4 nM | |
| HeLa cells (IDO1-expressing) | Kynurenine Production | ~10 nM | [2] |
Note: The IC50 values for inhibiting kynurenine production are a measure of the compound's potency against the IDO1 enzyme and are not direct measures of cytotoxicity. Cytotoxicity IC50s are typically much higher. It is recommended to test this compound concentrations ranging from nanomolar to high micromolar in your primary cell viability assays.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your primary cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a plate reader.
-
Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol is for flow cytometry-based apoptosis detection.
Materials:
-
Treated and control primary cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect both adherent and floating cells from your culture vessel. For adherent cells, use a gentle dissociation reagent.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Visualizations
Caption: IDO1 signaling pathway and the effect of its inhibition.
Caption: General experimental workflow for this compound toxicity assessment.
Caption: A decision tree for troubleshooting unexpected this compound toxicity.
References
Best practices for long-term storage of CAY10581 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of CAY10581 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For a high concentration stock solution, DMF is recommended as this compound has a higher solubility in DMF (approximately 10 mg/ml) compared to DMSO (approximately 3 mg/ml).
Q2: What is the recommended storage temperature for this compound solid compound and stock solutions?
A2: Both the solid compound and stock solutions of this compound should be stored at -20°C for long-term stability.[1][2][3] The solid form of this compound is stable for at least four years when stored at -20°C.[1][2]
Q3: How should I prepare an aqueous working solution from a this compound stock solution?
A3: To prepare an aqueous working solution, it is recommended to first dissolve this compound in DMF and then dilute it with the aqueous buffer of your choice. For example, a 1:9 solution of DMF:PBS (pH 7.2) can be prepared. It is important to note that aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[2]
Q4: Can I subject this compound stock solutions to multiple freeze-thaw cycles?
A4: To maintain the integrity of your this compound stock solution, it is highly recommended to aliquot the solution into single-use volumes after preparation. This practice minimizes the number of freeze-thaw cycles, which can lead to degradation of the compound over time.
Q5: How can I ensure the accurate concentration of my this compound stock solution over time?
A5: To ensure the accuracy of your stock solution's concentration, it is good practice to periodically check its integrity, especially if it has been stored for an extended period. This can be done by methods such as High-Performance Liquid Chromatography (HPLC) to assess the purity and concentration of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution upon thawing. | The concentration of the stock solution may be too high for the solvent at lower temperatures, or the compound has degraded. | Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, the solution may be supersaturated; consider preparing a new stock solution at a slightly lower concentration. If degradation is suspected, verify the compound's integrity using an analytical method like HPLC. |
| Inconsistent or unexpected experimental results. | The this compound stock solution may have degraded due to improper storage, contamination, or multiple freeze-thaw cycles. | Prepare a fresh working solution from a new aliquot of the stock solution. If the problem persists, prepare a completely new stock solution from the solid compound. Ensure proper storage conditions (-20°C) and minimize exposure to light and air. |
| Difficulty dissolving the solid this compound. | The solvent may not be of high purity, or the compound may require more vigorous mixing. | Use high-purity, anhydrous grade DMSO or DMF. Sonication or gentle warming (up to 37°C) can aid in dissolution. Ensure the storage container is free of any contaminants. |
| Aqueous working solution appears cloudy. | The solubility of this compound in the aqueous buffer is low, leading to precipitation. | Increase the proportion of the organic solvent (e.g., DMF) in the final working solution, ensuring it is compatible with your experimental system. Prepare the aqueous solution immediately before use and do not store it. |
Quantitative Data on Stock Solution Stability
The following table summarizes the expected stability of this compound stock solutions in DMSO and DMF under different storage conditions. This data is based on general knowledge of similar compounds and best practices for chemical storage. For critical applications, it is recommended to perform your own stability studies.
| Solvent | Storage Temperature | Concentration | Estimated Stability (≥95% purity) |
| DMSO | -20°C | 1 mg/mL | ≥ 6 months |
| DMSO | 4°C | 1 mg/mL | < 1 week |
| DMSO | Room Temperature | 1 mg/mL | < 24 hours |
| DMF | -20°C | 5 mg/mL | ≥ 1 year |
| DMF | 4°C | 5 mg/mL | < 1 week |
| DMF | Room Temperature | 5 mg/mL | < 24 hours |
Experimental Protocol: Assessing this compound Stock Solution Stability
This protocol outlines a method to determine the stability of this compound stock solutions over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound solid compound
- High-purity DMSO or DMF
- HPLC-grade acetonitrile
- HPLC-grade water with 0.1% formic acid (Mobile Phase A)
- HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
- C18 HPLC column
- HPLC system with UV detector
- Analytical balance
- Calibrated pipettes
- Amber glass vials
2. Preparation of Stock Solution:
- Accurately weigh a sufficient amount of this compound solid.
- Dissolve the compound in the chosen solvent (DMSO or DMF) to the desired concentration (e.g., 1 mg/mL).
- Aliquot the stock solution into multiple amber glass vials for storage at different conditions (-20°C, 4°C, and room temperature).
3. HPLC Analysis (Time Point 0):
- Immediately after preparation, take an aliquot of the stock solution.
- Prepare a series of dilutions to create a standard curve.
- Analyze the standards and a sample of the initial stock solution by HPLC.
- Example HPLC Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Record the peak area and retention time for this compound. This will serve as the baseline (100% integrity).
4. Stability Testing at Subsequent Time Points:
- At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
- Allow the frozen samples to thaw completely at room temperature.
- Analyze the samples by HPLC under the same conditions as the initial analysis.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point compared to the initial (Time Point 0) analysis using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
- A solution is generally considered stable if the percentage of the parent compound remains above 95%.
Workflow for this compound Stock Solution Preparation and Storage
Caption: Workflow for preparing and storing this compound stock solutions.
References
Validation & Comparative
CAY10581 vs. Epacadostat: A Comparative Analysis of IDO1 Inhibitors
A Head-to-Head Look at Two Key Molecules in Cancer Immunotherapy Research
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein, playing a significant role in tumor immune evasion. By catabolizing the essential amino acid tryptophan, IDO1 creates an immunosuppressive tumor microenvironment that hampers the function of effector T cells. Consequently, the development of IDO1 inhibitors has become a promising avenue in cancer immunotherapy. This guide provides a detailed comparison of two such inhibitors, CAY10581 and epacadostat, summarizing their performance based on available experimental data.
Biochemical and Cellular Potency:
A direct comparison of the inhibitory activity of this compound and epacadostat reveals differences in their potency at both the enzymatic and cellular levels. Epacadostat has demonstrated potent inhibition of the IDO1 enzyme with IC50 values in the low nanomolar range in both biochemical and cellular assays. In contrast, while this compound shows enzymatic inhibition, comprehensive cellular activity data remains limited in publicly available literature.
| Inhibitor | Enzymatic IC50 (IDO1) | Cellular IC50 (IDO1) | Cell Line |
| This compound | 55 nM | Data not available | - |
| Epacadostat | ~70 nM | ~10-15 nM[1] | HeLa, SKOV-3[1] |
Selectivity Profile:
The selectivity of an inhibitor for its target enzyme over other related enzymes is crucial for minimizing off-target effects. Epacadostat has been shown to be highly selective for IDO1, with over 1000-fold selectivity against the related enzymes IDO2 and tryptophan 2,3-dioxygenase (TDO).[2] Detailed selectivity data for this compound against IDO2 and TDO is not currently available in the public domain, which limits a direct comparative assessment of its off-target activity.
In Vivo Efficacy:
Preclinical in vivo studies are vital for evaluating the therapeutic potential of drug candidates. Epacadostat has been the subject of numerous in vivo studies, demonstrating its ability to reduce kynurenine levels and, in combination with other immunotherapies, suppress tumor growth in various cancer models.[3] To date, there is a lack of publicly available in vivo efficacy data for this compound, preventing a comparison of its performance in animal models.
Clinical Development:
Epacadostat has been extensively evaluated in clinical trials, both as a monotherapy and in combination with other cancer therapies, particularly immune checkpoint inhibitors.[4][5][6][7][8][9][10][11] While early trials showed promise, a pivotal Phase 3 trial of epacadostat in combination with pembrolizumab for metastatic melanoma did not meet its primary endpoint.[9] There is no publicly available information on the clinical development status of this compound.
Signaling Pathway and Experimental Workflow
To understand the context of IDO1 inhibition, the following diagrams illustrate the IDO1 signaling pathway and a general workflow for evaluating IDO1 inhibitors.
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Caption: General experimental workflow for evaluating IDO1 inhibitors.
Experimental Protocols
IDO1 Enzymatic Inhibition Assay (General Protocol):
A typical enzymatic assay for IDO1 inhibition involves the use of recombinant human IDO1 enzyme. The assay buffer generally consists of potassium phosphate buffer (pH 6.5) containing ascorbic acid and methylene blue. The substrate, L-tryptophan, is added to initiate the reaction. The inhibitor (this compound or epacadostat) is added at varying concentrations to determine its IC50 value. The reaction is incubated at 37°C and then stopped by the addition of trichloroacetic acid. The amount of kynurenine produced is quantified by adding Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and measuring the absorbance at 480 nm.
Cellular IDO1 Inhibition Assay (General Protocol):
For cellular assays, a cell line that expresses IDO1, such as the human ovarian cancer cell line SKOV-3 or the human cervical cancer cell line HeLa, is often used. IDO1 expression is typically induced by treating the cells with interferon-gamma (IFN-γ). The cells are then incubated with varying concentrations of the inhibitor. After a set incubation period, the cell culture supernatant is collected, and the kynurenine concentration is measured using the same colorimetric method as in the enzymatic assay. The cellular IC50 is then calculated.
In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model (General Protocol):
Female BALB/c mice are inoculated with a suitable cancer cell line (e.g., CT26 colon carcinoma). Once tumors reach a palpable size, mice are randomized into treatment groups. The inhibitor (e.g., epacadostat) is administered orally at a specified dose and schedule. Tumor growth is monitored regularly by caliper measurements. At the end of the study, plasma and tumor tissue can be collected to measure tryptophan and kynurenine levels to assess the pharmacodynamic effect of the inhibitor. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Conclusion
Based on the currently available data, epacadostat is a well-characterized, potent, and highly selective IDO1 inhibitor that has undergone extensive preclinical and clinical evaluation. While this compound has shown promising enzymatic inhibitory activity against IDO1, a comprehensive comparison is hampered by the lack of publicly available data on its cellular activity, selectivity, and in vivo efficacy. Further studies are required to fully elucidate the pharmacological profile of this compound and its potential as a therapeutic agent. Researchers in the field of cancer immunotherapy are encouraged to consider the depth of available data when selecting an IDO1 inhibitor for their studies.
References
- 1. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Preliminary results from a Phase I/II study of epacadostat (incb024360) in combination with pembrolizumab in patients with selected advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. merck.com [merck.com]
- 10. Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? | Annual Reviews [annualreviews.org]
- 11. jitc.bmj.com [jitc.bmj.com]
A Comparative Analysis of CAY10581 and INCB024360 (Epacadostat) for IDO1 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Efficacy and Mechanisms of Two Prominent IDO1 Inhibitors.
This guide provides a detailed comparison of CAY10581 and INCB024360 (also known as Epacadostat), two inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immunomodulatory enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. Its overexpression in many tumor microenvironments leads to the suppression of T-cell activity and immune evasion. Consequently, inhibitors of IDO1 are a major focus in the development of novel cancer immunotherapies. This document synthesizes available experimental data to compare the efficacy, mechanism, and experimental protocols related to these two compounds.
Mechanism of Action and Comparative Efficacy
Both this compound and INCB024360 target the IDO1 enzyme, but through different inhibitory mechanisms. INCB024360 (Epacadostat) is a potent and selective hydroxyamidine-based inhibitor of IDO1.[1][2] It is considered a competitive inhibitor, binding to the active site of the enzyme.[3] In contrast, this compound, a pyranonaphthoquinone derivative, is a highly specific, reversible, and uncompetitive inhibitor of IDO1, meaning it binds to the enzyme-substrate complex.[4][5]
The direct comparison of efficacy is based on their half-maximal inhibitory concentration (IC50) values, though it is important to note that these values are derived from separate studies and may be subject to variations in assay conditions.
Table 1: In Vitro Efficacy of IDO1 Inhibitors
| Compound | Target | Assay Type | IC50 Value | References |
| INCB024360 (Epacadostat) | Human IDO1 | Cell-based (HeLa) | ~10 nM | [1][6] |
| Human IDO1 | Cell-free (Enzymatic) | 71.8 nM | [6][7] | |
| Murine IDO1 | Cell-based (HEK293/MSR) | 52.4 nM | [2] | |
| This compound | IDO1 | Not Specified | 55 nM | [5][8][9] |
INCB024360 demonstrates high selectivity for IDO1 over other related enzymes like IDO2 or tryptophan 2,3-dioxygenase (TDO).[1][2] By inhibiting IDO1, it decreases kynurenine levels, which in turn restores the proliferation and activation of various immune cells, including T-cells, NK cells, and dendritic cells.[2]
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental measurement of these inhibitors, the following diagrams illustrate the IDO1 signaling pathway and a general workflow for assessing inhibitor efficacy.
Experimental Protocols
The determination of IC50 values for IDO1 inhibitors typically involves either a cell-free enzymatic assay or a cell-based assay. The latter is often preferred as it provides data that better reflects the compound's activity in a biological context.
Protocol 1: Cell-Based IDO1 Activity Assay (HeLa or SKOV-3 cells)
This protocol is adapted from methods used for screening IDO1 inhibitors in a cellular context.[1][2]
1. Cell Culture and Seeding:
-
Culture HeLa or SKOV-3 cells in appropriate media until they reach logarithmic growth phase.
-
Trypsinize, count, and dilute the cells to a concentration of approximately 1.5 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (1.5 x 10⁴ cells/well) into a 96-well plate and allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
2. IDO1 Induction:
-
The following day, add human interferon-gamma (IFNγ) to a final concentration of 100 ng/mL to induce the expression of the IDO1 enzyme.
3. Inhibitor Addition:
-
Prepare serial dilutions of this compound or INCB024360 in the culture medium.
-
Add the inhibitor solutions to the designated wells. Include a vehicle control (e.g., DMSO) for baseline IDO1 activity.
4. Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
5. Kynurenine Measurement:
-
After incubation, collect 140 µL of the supernatant from each well.
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[1]
-
Centrifuge the plate to pellet the precipitate.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) in acetic acid to each well.
-
Measure the absorbance at 480 nm using a microplate reader.[1]
6. Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the kynurenine concentration in each sample.
-
Plot the inhibitor concentration versus the percentage of IDO1 inhibition to determine the IC50 value using non-linear regression analysis.[10]
Protocol 2: Cell-Free (Enzymatic) IDO1 Inhibition Assay
This protocol outlines a common method for measuring the direct inhibition of purified recombinant IDO1.[1]
1. Assay Mixture Preparation:
-
Prepare an assay buffer consisting of 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
2. Reaction Setup:
-
In a 96-well plate, add purified recombinant human IDO1 enzyme (e.g., 20 nM final concentration).
-
Add serial dilutions of the test inhibitor (this compound or INCB024360).
3. Enzymatic Reaction:
-
Initiate the reaction by adding the substrate, L-tryptophan (e.g., 2 mM final concentration).
-
Incubate the reaction at room temperature or 37°C for a defined period (e.g., 30-60 minutes).
4. Measurement:
-
Monitor the formation of N-formylkynurenine by continuously measuring the increase in absorbance at 321 nm.[1]
5. Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting inhibitor concentration against the percentage of enzyme inhibition.
Conclusion
Both this compound and INCB024360 (Epacadostat) are potent inhibitors of the IDO1 enzyme, a key target in cancer immunotherapy. INCB024360 appears to have a lower IC50 in cell-based assays, suggesting higher potency in a cellular context. Their distinct mechanisms of action—uncompetitive for this compound and competitive for INCB024360—may have different implications for their therapeutic application and potential for combination therapies. The choice between these inhibitors for research or development purposes should be guided by the specific experimental context, desired mechanism of action, and the comparative data presented. The provided protocols offer a standardized basis for conducting further comparative studies.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Critical Assessment of a Structure-Based Screening Campaign for IDO1 Inhibitors: Tips and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Validating CAY10581's Potency and Specificity: A Comparative Guide with Genetic Knockdown
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of CAY10581, a potent naphthoquinone-based inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), against other known IDO1 inhibitors. Crucially, we detail the validation of this compound's mechanism of action through genetic knockdown of IDO1, providing a robust framework for assessing its therapeutic potential.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[1][2] By depleting tryptophan and producing immunosuppressive kynurenine metabolites, IDO1 plays a significant role in tumor immune evasion.[1][3] Consequently, the development of potent and selective IDO1 inhibitors is a promising avenue in cancer immunotherapy.[1][2][3]
This compound has emerged as a highly potent, reversible, and uncompetitive inhibitor of IDO1.[4] This guide will delve into the experimental data supporting its efficacy and provide detailed protocols for its validation, with a specific focus on genetic knockdown approaches to confirm its on-target effects.
Comparative Performance of IDO1 Inhibitors
To contextualize the performance of this compound, it is essential to compare its inhibitory activity with other well-characterized IDO1 inhibitors. The following table summarizes the biochemical potency of this compound and other notable inhibitors.
| Inhibitor | IC50 (nM) | Ki (nM) | Mechanism of Action | Reference |
| This compound | 55 | 61 | Reversible, Uncompetitive | [4] |
| Epacadostat | 12 (cell-based) | - | Tryptophan-competitive | [1] |
| BMS-986205 | 2 (cell-based) | - | Irreversible | [1] |
| Navoximod (GDC-0919) | 75 (cell-based) | - | Tryptophan non-competitive | [1] |
| 1-Methyl-Tryptophan (1-MT) | ~25,000 | - | Competitive | [4] |
Genetic Validation of this compound with IDO1 Knockdown
To unequivocally demonstrate that the cellular effects of this compound are mediated through the inhibition of IDO1, genetic knockdown of the IDO1 gene using small interfering RNA (siRNA) is the gold standard. The experimental workflow for such a validation is outlined below.
References
- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A patent review of IDO1 inhibitors for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Comparative Analysis of CAY10581: A Potent Indoleamine 2,3-Dioxygenase (IDO1) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CAY10581, a potent inhibitor of Indoleamine 2,3-dioxygenase (IDO1). We will delve into its mechanism of action, inhibitory potency, and the experimental protocols for its evaluation. A significant focus will be placed on its cross-reactivity with other enzymes, a critical aspect for its application in research and drug development.
Introduction to this compound and its Target: IDO1
This compound is a member of the pyranonaphthoquinone class of compounds and has been identified as a potent, reversible, and uncompetitive inhibitor of Indoleamine 2,3-dioxygenase (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. Upregulation of IDO1 in the tumor microenvironment is a key mechanism of immune evasion by cancer cells. By depleting tryptophan and producing immunosuppressive metabolites, IDO1 suppresses the function of effector T cells and promotes the activity of regulatory T cells. This makes IDO1 a compelling target for cancer immunotherapy.
Signaling Pathway of IDO1-Mediated Immune Suppression
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its impact on the immune system.
Caption: IDO1 pathway and this compound inhibition.
Potency of this compound against IDO1
This compound has demonstrated high potency as an inhibitor of human IDO1. The key inhibitory constant (Ki) is summarized in the table below.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| This compound (Compound 41) | Human IDO1 | 61 nM | Kumar et al., 2008 |
Cross-Reactivity Profile of this compound
A critical aspect of any enzyme inhibitor is its selectivity. While this compound is a potent IDO1 inhibitor, comprehensive, publicly available data on its cross-reactivity against a broad panel of other enzymes, including the closely related Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase 2 (IDO2), is limited in the primary literature.
The original study by Kumar et al. (2008) focused on the discovery of potent IDO1 inhibitors and did not present a detailed selectivity profile against TDO or other enzymes. Researchers and drug development professionals should exercise caution and consider conducting their own selectivity profiling to fully characterize the off-target effects of this compound before its use in further studies.
For comparison, other well-characterized IDO1 inhibitors have been profiled for their selectivity, as shown in the table below. This data is provided for context and to highlight the importance of such analysis.
| Inhibitor | IDO1 IC50 | TDO IC50 | IDO2 IC50 | Selectivity (IDO1 vs. TDO) |
| Epacadostat | 10 nM | >1000 nM | >1000 nM | >100-fold |
| Navoximod | 75 nM | ~1.5 µM | Not Reported | ~20-fold |
Note: The data for Epacadostat and Navoximod is sourced from various publications and is intended for comparative purposes only.
Experimental Protocols
Accurate assessment of inhibitor potency and selectivity is paramount. Below are detailed methodologies for key experiments.
In Vitro Enzymatic Assay for IDO1 Inhibition
This protocol outlines a common method for determining the direct inhibitory effect of a compound on purified IDO1 enzyme activity.
Workflow Diagram:
Caption: Workflow for in vitro IDO1 enzyme assay.
Detailed Protocol:
-
Assay Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5).
-
Reagent Preparation: To the assay buffer, add L-tryptophan (final concentration, e.g., 200 µM), methylene blue (final concentration, e.g., 10 µM), ascorbic acid (final concentration, e.g., 20 mM), and catalase (final concentration, e.g., 100 µg/mL).
-
Enzyme Addition: Add purified recombinant human IDO1 enzyme to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of this compound (typically dissolved in DMSO) to the reaction wells. Include a vehicle control (DMSO alone).
-
Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 15-60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of 30% (w/v) trichloroacetic acid.
-
Kynurenine Measurement: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. After centrifugation to remove precipitated protein, transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid). Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Workflow Diagram:
Caption: Workflow for cell-based IDO1 assay.
Detailed Protocol:
-
Cell Culture: Plate cells known to express IDO1 (e.g., human HeLa or SK-OV-3 cancer cell lines) in a 96-well plate.
-
IDO1 Induction: Stimulate IDO1 expression by treating the cells with interferon-gamma (IFN-γ, e.g., 50 ng/mL) for 24-48 hours.
-
Inhibitor Treatment: Replace the medium with fresh medium containing varying concentrations of this compound.
-
Incubation: Incubate the cells for an additional 24-72 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the concentration of kynurenine in the supernatant using the same colorimetric method described in the enzymatic assay (or by LC-MS for higher sensitivity).
-
Data Analysis: Determine the cellular IC50 value by plotting the percentage of kynurenine production inhibition against the concentration of this compound.
Conclusion
This compound is a highly potent inhibitor of the immunomodulatory enzyme IDO1. Its demonstrated efficacy in inhibiting tryptophan catabolism makes it a valuable tool for research into cancer immunotherapy and other diseases where IDO1 plays a pathological role. However, the lack of comprehensive, publicly available data on its cross-reactivity with other enzymes, particularly TDO, represents a significant knowledge gap. Researchers should be mindful of this limitation and are encouraged to perform thorough selectivity profiling to fully characterize the pharmacological properties of this compound in their specific experimental systems. The provided experimental protocols offer a robust framework for such investigations.
A Head-to-Head Comparison of CAY10581 and Other Leading IDO1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of CAY10581 with other prominent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. The following sections detail the mechanism of action, comparative efficacy, and experimental protocols for evaluating these compounds.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that plays a critical role in immune suppression, particularly within the tumor microenvironment.[1][2][3] By catalyzing the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway, IDO1 creates a local environment depleted of tryptophan and rich in immunosuppressive kynurenine metabolites.[1][4][5][6] This leads to the suppression of effector T cell function and the promotion of regulatory T cells (Tregs), thereby enabling cancer cells to evade immune surveillance.[1][7][8] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[1][3]
This guide focuses on this compound, a pyranonaphthoquinone derivative, and compares its performance against other well-characterized IDO1 inhibitors such as Epacadostat, Navoximod, and Indoximod.
Comparative Analysis of IDO1 Inhibitor Potency and Mechanism
The efficacy of IDO1 inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce IDO1 activity by 50%. The mechanism of inhibition, whether competitive, uncompetitive, or non-competitive, also provides crucial insights into the inhibitor's interaction with the enzyme.
| Inhibitor | IC50 (Cell-free/Enzymatic) | IC50 (Cell-based) | Mechanism of Action | Selectivity |
| This compound | 55 nM[9][10][11] | Not specified | Reversible uncompetitive[9][12] | Highly specific for IDO1[9] |
| Epacadostat (INCB024360) | ~10 nM - 71.8 nM[13][14][15] | 12 nM[1][16] | Tryptophan-competitive[1][16] | >100-fold selective for IDO1 over IDO2 and TDO[1][13][16] |
| Navoximod (GDC-0919) | Ki: 5.8 nM - 7 nM[17][18][19] | 75 nM - 90 nM[1][5][17][18][19] | Tryptophan non-competitive[1][16] | ~10- to 20-fold selective for IDO1 over TDO[1][16] |
| Indoximod (1-Methyl-D-tryptophan) | Does not directly inhibit IDO1 enzyme[1] | Not applicable | Tryptophan mimetic; acts downstream of IDO1 on mTORC1[1][4][20][21][22] | Acts on a downstream effector, bypassing direct IDO/TDO enzyme interaction[22] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental approach for evaluating these inhibitors, the following diagrams illustrate the IDO1 signaling pathway and a general workflow for assessing inhibitor activity.
Caption: IDO1 signaling pathway in the tumor microenvironment.
Caption: Experimental workflow for assessing IDO1 inhibitor activity.
Detailed Experimental Protocols
Accurate evaluation of IDO1 inhibitors relies on robust and standardized experimental assays. Below are detailed protocols for both cell-free enzymatic assays and cell-based functional assays.
Cell-Free IDO1 Enzymatic Assay
This assay directly measures the inhibitor's ability to block the activity of purified recombinant human IDO1 enzyme.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate Buffer (50 mM, pH 6.5)
-
Test Inhibitor (e.g., this compound)
-
Positive Control (e.g., Epacadostat)
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mixture in potassium phosphate buffer containing L-tryptophan (e.g., 400 µM), methylene blue (10 µM), ascorbic acid (20 mM), and catalase (100 µg/mL).[23]
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor and a known positive control inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the recombinant IDO1 enzyme to each well (except for the no-enzyme control). Add the diluted inhibitors to the respective wells.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate-containing reaction mixture to all wells.[23]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[23][24]
-
Stop Reaction: Terminate the reaction by adding TCA (e.g., 30% w/v).[23][24] Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[3][24]
-
Kynurenine Detection: Centrifuge the plate to pellet precipitated proteins.[3][24] Transfer the supernatant to a new plate and add Ehrlich's reagent.[3][23][24] After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.[3][24]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell-Based IDO1 Functional Assay
This assay measures the inhibitor's activity in a more physiologically relevant context, assessing factors like cell permeability and engagement with the endogenously expressed enzyme.
Materials:
-
Human cell line that expresses IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells)[3][25]
-
Complete cell culture medium
-
Test Inhibitor (e.g., this compound)
-
Positive Control (e.g., Epacadostat)
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)
-
96-well cell culture plates
-
CO2 Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 3 x 10^4 cells/well) and allow them to adhere overnight.[24][25]
-
IDO1 Induction: Stimulate the cells with IFNγ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.[3][25]
-
Inhibitor Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test inhibitor or positive control. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[3]
-
Sample Collection: Collect the cell culture supernatant.[3]
-
Kynurenine Measurement: Add TCA to the supernatant, incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine, and then centrifuge to pellet proteins.[3][24]
-
Detection: Transfer the clear supernatant to a new plate, add Ehrlich's reagent, and measure the absorbance at 480 nm after a 10-minute incubation.[3][24]
-
Data Analysis: Determine the IC50 value by plotting the percentage of kynurenine production inhibition against the inhibitor concentration.
Conclusion
This compound presents as a potent and highly specific uncompetitive inhibitor of IDO1. Its in vitro potency is comparable to other well-established IDO1 inhibitors like Epacadostat and Navoximod. However, a key differentiator lies in its uncompetitive mechanism of action, which may offer distinct pharmacological advantages. In contrast, Indoximod represents a different therapeutic strategy by targeting the downstream effects of tryptophan catabolism rather than direct enzymatic inhibition.
The selection of an appropriate IDO1 inhibitor for research or therapeutic development will depend on the specific experimental context and desired pharmacological profile. The provided protocols offer a standardized framework for the in vitro characterization and comparison of these compounds, enabling researchers to make informed decisions based on robust experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Navoximod - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | IDO抑制剂 | MCE [medchemexpress.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. caymanchem.com [caymanchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Frontiers | Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [frontiersin.org]
- 16. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. What is Indoximod used for? [synapse.patsnap.com]
- 22. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. oncotarget.com [oncotarget.com]
Validating CAY10581's On-Target Effects in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of CAY10581, a reversible uncompetitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), in a new cell line. It offers a comparative analysis with alternative IDO1 inhibitors, Epacadostat and Navoximod, and includes detailed experimental protocols and data presentation formats to facilitate robust and reproducible research.
Introduction to this compound and IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. It catalyzes the conversion of tryptophan to kynurenine, a process that has significant implications for immune regulation. In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine, which collectively suppress the activity of effector T cells and promote an immunosuppressive milieu, allowing cancer cells to evade immune surveillance.
This compound has been identified as a reversible and uncompetitive inhibitor of IDO1. Validating its on-target efficacy and understanding its performance relative to other inhibitors is crucial for its development as a potential therapeutic agent. This guide outlines a systematic approach to this validation process in a new cell line.
Comparative Inhibitor Overview
A critical aspect of validating a new compound is to benchmark its performance against established alternatives. For this purpose, we will compare this compound with Epacadostat and Navoximod, two well-characterized IDO1 inhibitors.
| Compound | Target | Mechanism of Action | Reported IC50 (HeLa cells) |
| This compound | IDO1 | Reversible Uncompetitive | To be determined |
| Epacadostat | IDO1 | Competitive[1][2][3] | ~7-10 nM[4][5][6] |
| Navoximod | IDO1 Pathway | Potent IDO pathway inhibitor[5][7][8] | ~75 nM (EC50)[2] |
Experimental Workflow for On-Target Validation
The following workflow provides a step-by-step approach to validate the on-target effects of this compound in a new cell line. For this guide, we will use the HeLa human cervical cancer cell line, which is known to have low basal IDO1 expression but shows robust induction upon stimulation with interferon-gamma (IFN-γ)[6][9][10][11][12].
Caption: Experimental workflow for validating this compound's on-target effects.
Detailed Experimental Protocols
Cell Culture and IDO1 Induction
-
Cell Line: HeLa (human cervical adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
IDO1 Induction: Replace the culture medium with fresh medium containing 50 ng/mL of recombinant human IFN-γ.[2][3] Incubate for 24 hours to induce IDO1 expression. Include a set of wells without IFN-γ treatment as a negative control for IDO1 activity.
Inhibitor Treatment and Dose-Response Analysis
-
Compound Preparation: Prepare stock solutions of this compound, Epacadostat, and Navoximod in DMSO. Prepare serial dilutions in culture medium to achieve a final concentration range of 0.1 nM to 10 µM.
-
Negative Controls:
-
Vehicle Control: Culture medium with the same final concentration of DMSO used for the highest inhibitor concentration.
-
Inactive Control: D-1-methyl-tryptophan (D-1-MT), which is a poor inhibitor of IDO1 in cellular assays, can be used as a negative control compound at a high concentration (e.g., 100 µM).
-
-
Treatment: After the 24-hour IFN-γ induction, carefully remove the medium and add 100 µL of the prepared inhibitor dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[2]
Kynurenine Measurement (Primary Endpoint)
-
Supernatant Collection: After the 48-hour incubation, carefully collect 70 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Protein Precipitation and Hydrolysis: Add 35 µL of 6.1 N trichloroacetic acid (TCA) to each well to precipitate proteins. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifugation: Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.
-
Colorimetric Reaction: Transfer 50 µL of the clear supernatant to a new 96-well plate. Add 50 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) to each well and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Prepare a standard curve using known concentrations of kynurenine. Calculate the kynurenine concentration in each sample and determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cell Viability Assay (Secondary Endpoint)
To ensure that the observed decrease in kynurenine is due to specific IDO1 inhibition and not a result of cytotoxicity, a cell viability assay should be performed in parallel.
-
MTT Assay: After collecting the supernatant for the kynurenine assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining medium in each well of the original cell plate.
-
Incubation: Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Signaling Pathway Diagram
The following diagram illustrates the IDO1 signaling pathway and the points of intervention by the inhibitors.
Caption: The IDO1 signaling pathway and points of inhibition.
Expected Outcomes and Data Interpretation
The primary outcome of this study will be the dose-dependent inhibition of kynurenine production by this compound in IFN-γ-stimulated HeLa cells. This will allow for the determination of its IC50 value in a cellular context.
Table for Summarizing IC50 Values:
| Compound | IC50 (nM) in HeLa Cells | Maximum Inhibition (%) |
| This compound | Experimental Value | Experimental Value |
| Epacadostat | Experimental Value | Experimental Value |
| Navoximod | Experimental Value | Experimental Value |
| D-1-MT | >100,000 | <10% |
The cell viability assay should demonstrate that the inhibitors, at concentrations effective for IDO1 inhibition, do not significantly reduce cell viability. This will confirm that the observed effects on kynurenine levels are due to on-target enzyme inhibition and not cytotoxicity.
By comparing the IC50 value and the maximal inhibition of this compound to those of Epacadostat and Navoximod, researchers can objectively assess its potency and efficacy in a new, well-characterized cell line. This comparative data is essential for making informed decisions about the future development of this compound as a potential therapeutic agent.
References
- 1. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]
- 10. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 11. Effects of 1-methyltryptophan stereoisomers on IDO2 enzyme activity and IDO2-mediated arrest of human T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CAY10581 and First-Generation IDO Inhibitors in Cancer Immunology
An in-depth guide for researchers and drug development professionals on the mechanistic differences and performance of novel versus established IDO1 inhibitors.
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein in oncology. By catalyzing the rate-limiting step in tryptophan catabolism, the conversion of tryptophan to kynurenine, IDO1 creates an immunosuppressive tumor microenvironment.[1][2] This enzymatic activity depletes the essential amino acid tryptophan, which is necessary for T-cell proliferation, and generates kynurenine metabolites that actively suppress effector T cells and promote regulatory T-cell function.[3][4] Consequently, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity. This guide provides a detailed comparison of CAY10581, a novel naphthoquinone-based inhibitor, with first-generation IDO inhibitors that have been extensively evaluated in clinical settings.
Mechanism of Action: A Key Differentiator
The primary distinction between this compound and first-generation IDO inhibitors lies in their mechanism of action. This compound is a reversible, uncompetitive inhibitor of IDO1.[5] This means it binds specifically to the enzyme-substrate complex (the IDO1 enzyme after it has bound its substrate, tryptophan). In contrast, first-generation inhibitors exhibit a variety of mechanisms:
-
Epacadostat is a competitive inhibitor, meaning it directly competes with tryptophan for binding to the active site of the IDO1 enzyme.[6]
-
Navoximod acts as a non-competitive inhibitor, binding to the heme cofactor within the enzyme's catalytic site, distinct from the tryptophan binding site.[6]
-
BMS-986205 (Linrodostat) is an irreversible inhibitor that binds to the apo-form of IDO1 (the enzyme without its heme cofactor) and prevents heme from re-binding.[1][7]
-
Indoximod , while often grouped with first-generation inhibitors, is not a direct enzyme inhibitor. Instead, it acts downstream of the IDO1 pathway, functioning as a tryptophan mimetic to counteract the effects of tryptophan depletion, such as by modulating the mTOR pathway.[5][8]
The uncompetitive mechanism of this compound is noteworthy as its inhibitory effect becomes more pronounced at higher concentrations of the natural substrate, tryptophan.
Performance and Potency: A Quantitative Comparison
The efficacy of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates greater potency. The table below summarizes the reported IC50 values for this compound and key first-generation IDO1 inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, cell lines used, and whether the measurement is from a biochemical or cell-based assay.[9]
| Inhibitor | Chemical Class | Mechanism of Action | Reported IC50 Value (Enzymatic/Biochemical) | Reported IC50 Value (Cell-Based) |
| This compound | Naphthoquinone | Reversible, Uncompetitive | 55 nM[10][11] | Not widely reported |
| Epacadostat | Hydroxyamidine | Competitive | 71.8 nM[2][3][12] | ~10 nM (human IDO1), 7.1 nM (HeLa cells)[4][12][13] |
| Navoximod | Imidazoisoindole | Non-competitive | 28 nM, Kᵢ of 7 nM[14][15][16] | 75 nM (EC50), 434 nM (HeLa cells)[15][17][18] |
| BMS-986205 | Propanamide | Irreversible | Not applicable (irreversible) | 1.1 nM (IDO1-HEK293 cells), 1.7 nM (HeLa cells)[1][19] |
| Indoximod | Tryptophan mimetic | Downstream pathway modulator | Not a direct enzyme inhibitor, Kᵢ of 19 µM[8] | Not applicable (mechanism) |
Visualizing the IDO1 Signaling Pathway and Inhibition
To understand the context of these inhibitors, it is crucial to visualize the IDO1 pathway and the points of intervention.
Caption: The IDO1 enzyme converts tryptophan to kynurenine, leading to T-cell suppression.
Experimental Protocols for Evaluating IDO1 Inhibitors
A standardized method for assessing the potency of IDO1 inhibitors is the cell-based kynurenine production assay. This assay provides a more physiologically relevant context than purely biochemical assays.
Protocol: Cell-Based IDO1 Activity Assay
-
Cell Culture and IDO1 Induction:
-
Human cancer cell lines known to express IDO1, such as SKOV-3 or HeLa, are cultured in 96-well plates and allowed to adhere overnight.[20]
-
To induce the expression of the IDO1 enzyme, the cells are treated with recombinant human interferon-gamma (IFNγ) at a concentration of approximately 100 ng/mL.[20]
-
The cells are then incubated for 24-48 hours to allow for sufficient IDO1 expression.[12]
-
-
Inhibitor Treatment:
-
Serial dilutions of the test inhibitor (e.g., this compound) and control inhibitors are prepared in the cell culture medium.
-
The medium containing IFNγ is removed, and the inhibitor dilutions are added to the cells. Vehicle-only wells (e.g., 0.1% DMSO) serve as a positive control for IDO1 activity.[12]
-
The plate is incubated for an additional 24-48 hours.[12]
-
-
Kynurenine Measurement:
-
After incubation, the cell culture supernatant is collected.[21]
-
A protein precipitation step is performed by adding trichloroacetic acid (TCA) to the supernatant. The mixture is incubated at 50°C for 30 minutes to hydrolyze N-formylkynurenine (the direct product of IDO1) into stable kynurenine.[12][21]
-
The plate is centrifuged to pellet the precipitated proteins.[21]
-
A portion of the clear supernatant is transferred to a new 96-well plate.
-
Ehrlich's reagent (containing p-dimethylaminobenzaldehyde, DMAB, in acetic acid) is added to each well. This reagent reacts with kynurenine to produce a yellow-colored product.[21]
-
After a 10-minute incubation at room temperature, the absorbance is measured at 480 nm using a microplate reader.[12]
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of kynurenine to quantify the amount produced in the experimental wells.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.[22]
-
Caption: A typical experimental workflow for determining the IC50 of IDO1 inhibitors.
Conclusion
This compound presents a distinct profile compared to first-generation IDO inhibitors primarily due to its uncompetitive mechanism of action. While direct comparisons of in vivo efficacy require further dedicated studies, its high potency in biochemical assays suggests it is a valuable tool for cancer immunology research. First-generation inhibitors like Epacadostat and BMS-986205 have paved the way by validating IDO1 as a therapeutic target, but their clinical success has been limited. The development of new chemical scaffolds and mechanisms of inhibition, exemplified by this compound, offers new avenues for exploration. Understanding these fundamental differences in mechanism, potency, and experimental evaluation is crucial for researchers aiming to leverage IDO1 inhibition in the next wave of cancer immunotherapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. linrodostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. abmole.com [abmole.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Navoximod | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. newdrugapprovals.org [newdrugapprovals.org]
- 20. oncotarget.com [oncotarget.com]
- 21. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. clyte.tech [clyte.tech]
Assessing the Specificity of CAY10581 for IDO1 Over IDO2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of CAY10581 against indoleamine 2,3-dioxygenase 1 (IDO1) and indoleamine 2,3-dioxygenase 2 (IDO2). The objective is to present available experimental data to assess the specificity of this compound, a critical factor for its potential as a targeted therapeutic agent.
Introduction to IDO1 and IDO2
Indoleamine 2,3-dioxygenase (IDO) is a family of heme-containing enzymes that catalyze the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. This enzymatic activity has significant implications for immunology, particularly in the context of cancer and autoimmune diseases. The two primary isoforms, IDO1 and IDO2, share structural homology but exhibit distinct expression patterns, enzymatic activities, and physiological roles.
IDO1 is widely recognized for its immunosuppressive functions.[1] By depleting tryptophan and producing immunomodulatory metabolites like kynurenine, IDO1 can suppress the proliferation and activity of effector T cells and natural killer (NK) cells, while promoting the generation of regulatory T cells (Tregs).[1] This makes IDO1 a compelling target for cancer immunotherapy, as its inhibition can restore anti-tumor immune responses.
IDO2, on the other hand, is less characterized. It is expressed in a more restricted set of tissues, including the liver, kidney, and certain immune cells.[2] Notably, the enzymatic activity of IDO2 is reported to be significantly lower than that of IDO1.[3] The precise physiological and pathological roles of IDO2 are still under investigation, with some studies suggesting it may have functions distinct from IDO1.[3][4] Given the potential for off-target effects, understanding the selectivity of any IDO inhibitor for IDO1 over IDO2 is paramount for its development as a therapeutic.
This compound: An Overview
This compound is a pyranonaphthoquinone derivative identified as a reversible and uncompetitive inhibitor of IDO.[5][6][7][8] Published data indicates that this compound has an IC50 of 55 nM for IDO, although the specific isoform (IDO1 or IDO2) is not explicitly stated in the readily available documentation.[5][6][7] To provide a thorough assessment of its specificity, this guide will present a structured comparison with a well-characterized selective IDO1 inhibitor, Epacadostat, and outline the necessary experimental protocols to determine its precise inhibitory profile.
Comparative Inhibitory Activity
A direct comparison of the inhibitory potency of this compound against IDO1 and IDO2 is essential to determine its specificity. While specific IC50 values for this compound against each isoform are not publicly available, the table below provides a template for how such data should be presented for a clear comparison. For context, data for the well-established IDO1 inhibitor, Epacadostat, is included.
| Inhibitor | Target | IC50 (nM) | Selectivity (IDO2/IDO1) | Reference |
| This compound | IDO1 | Data not available | Data not available | |
| IDO2 | Data not available | |||
| Epacadostat | IDO1 | ~10 - 72 | >1000-fold | [6][9][10] |
| IDO2 | >10,000 | [10] |
Note: The IC50 value of 55 nM for this compound has been reported for "IDO" without specifying the isoform.[5][6][7]
Experimental Protocols for Determining Specificity
To definitively assess the specificity of this compound for IDO1 over IDO2, a series of biochemical and cell-based assays are required. The following protocols outline the standard methodologies used in the field.
Recombinant Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the purified recombinant IDO1 and IDO2 enzymes.
Objective: To determine the IC50 values of this compound for both IDO1 and IDO2.
Materials:
-
Recombinant human IDO1 and IDO2 enzymes
-
L-tryptophan (substrate)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors (e.g., methylene blue, ascorbic acid, catalase)
-
This compound (test compound)
-
96-well microplates
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, L-tryptophan, and cofactors.
-
Add serial dilutions of this compound to the wells of the microplate. Include appropriate controls (vehicle without inhibitor).
-
Initiate the reaction by adding the recombinant IDO1 or IDO2 enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction using a suitable agent (e.g., trichloroacetic acid).
-
Measure the production of kynurenine, the product of the enzymatic reaction. This can be done by measuring the absorbance at approximately 321 nm or through a more sensitive fluorescence-based method after conversion of kynurenine to a fluorescent product.[11]
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based IDO1 and IDO2 Inhibition Assay
This assay evaluates the ability of a compound to inhibit IDO1 or IDO2 activity within a cellular context, providing insights into cell permeability and target engagement.
Objective: To determine the cellular IC50 values of this compound for IDO1 and IDO2.
Materials:
-
Human cell lines engineered to overexpress either IDO1 or IDO2. For endogenous IDO1 expression, cell lines like SK-OV-3 or HeLa can be used.[12]
-
Cell culture medium and supplements.
-
Inducing agent for IDO1 expression, if necessary (e.g., interferon-gamma, IFN-γ).[12]
-
This compound (test compound).
-
Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde) or an HPLC system for quantification.
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere.
-
If using an inducible system for IDO1, treat the cells with IFN-γ for 24-48 hours to induce enzyme expression.
-
Add serial dilutions of this compound to the cells and incubate for a specified period.
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine in the supernatant using a colorimetric method or HPLC.
-
Calculate the percentage of inhibition and determine the cellular IC50 value.
Visualizing the Workflow and Pathway
To further clarify the experimental process and the biochemical context, the following diagrams are provided.
References
- 1. IDO1 and IDO2 are expressed in human tumors: levo- but not dextro-1-methyl tryptophan inhibits tryptophan catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 9. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Reproducibility of CAY10581 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental findings related to CAY10581, a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1), with other alternative IDO1 inhibitors. The data presented is intended to assist researchers in evaluating the reproducibility of this compound's activity and in making informed decisions for future studies.
Executive Summary
This compound is a reversible and uncompetitive inhibitor of IDO1 with a reported IC50 of 55 nM. It belongs to a class of naphthoquinone-based inhibitors and has been primarily characterized in the seminal work by Kumar et al. (2008). While direct comparative studies with other prominent IDO1 inhibitors in the same experimental settings are limited, this guide consolidates available data to offer a comparative perspective. Alternative inhibitors such as Epacadostat and Navoximod have been extensively studied in clinical trials, providing a broader context for evaluating IDO1 inhibition. One study noted that this compound exhibited high cytotoxicity in their specific cell line, a critical factor for consideration in experimental design.
Comparative Performance of IDO1 Inhibitors
The following table summarizes the reported inhibitory potency of this compound and selected alternative IDO1 inhibitors. It is crucial to note that the data for each compound may originate from different studies, employing varied experimental conditions.
| Compound Name | Type of Inhibitor | Reported IC50/Ki | Publication(s) |
| This compound | Reversible, Uncompetitive | IC50 = 55 nM; Ki = 61-70 nM | Kumar, S., et al. (2008)[1] |
| Epacadostat (INCB024360) | Reversible, Competitive | IC50 = 12 nM (cellular) | Prendergast, G. C., et al. (2017)[2] |
| Navoximod (GDC-0919/NLG-919) | Reversible, Competitive | IC50 = 75-90 nM (cellular) | Siu, L. L., et al. (2019)[3] |
| Indoximod (D-1-MT) | Tryptophan mimetic | Does not directly inhibit IDO1 enzyme | Prendergast, G. C., et al. (2017)[2] |
Signaling Pathway of IDO1 Inhibition
IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism. Its inhibition is a therapeutic strategy to counteract immune suppression, particularly in the context of cancer. The following diagram illustrates the targeted pathway.
Caption: The IDO1 enzyme metabolizes tryptophan into kynurenine, leading to immune suppression. IDO1 inhibitors like this compound block this process.
Experimental Methodologies
To ensure the reproducibility of the findings related to this compound, detailed experimental protocols for key assays are provided below. These are based on standard methodologies reported in the literature for evaluating IDO1 inhibitors.
IDO1 Enzymatic Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors: Methylene blue and Ascorbic acid
-
Catalase
-
Test compound (e.g., this compound)
-
Trichloroacetic acid (TCA) for reaction termination
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for kynurenine detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing L-tryptophan, methylene blue, ascorbic acid, and catalase in the assay buffer.
-
Add serial dilutions of the test compound to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding the recombinant IDO1 enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at a higher temperature (e.g., 50°C) to hydrolyze N-formylkynurenine to kynurenine.
-
Add Ehrlich's reagent to each well.
-
Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a dose-response curve.
Cell-Based IDO1 Functional Assay
This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and target engagement.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3)
-
Cell culture medium (e.g., DMEM or McCoy's 5A) supplemented with fetal bovine serum (FBS)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
L-Tryptophan
-
Test compound (e.g., this compound)
-
Reagents for kynurenine detection (as in the enzymatic assay) or an HPLC system
-
96-well cell culture plate
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.
-
Remove the IFN-γ-containing medium and add fresh medium containing serial dilutions of the test compound.
-
Add L-tryptophan to the medium.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using either the colorimetric method with Ehrlich's reagent or by HPLC.
-
Determine the IC50 value of the compound by plotting the percentage of kynurenine production inhibition against the compound concentration.
Cell Viability Assay
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed inhibition of IDO1 activity is not due to a general toxic effect on the cells.
Materials:
-
Cells used in the cell-based functional assay
-
Test compound (e.g., this compound)
-
Cell viability reagent (e.g., MTT, MTS, or a reagent for ATP measurement like CellTiter-Glo®)
-
96-well cell culture plate
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Add serial dilutions of the test compound to the wells and incubate for the same duration as the cell-based functional assay.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence to determine the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (50% cytotoxic concentration).
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating a novel IDO1 inhibitor.
Caption: A typical workflow for the in vitro characterization of an IDO1 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of LSD1 Inhibitors in Oncology: A Guide for Researchers
A Note on CAY10581: Initial searches for the compound this compound in the context of cancer research and tumor models did not yield sufficient public data to perform a comparative analysis. The available information describes this compound as a reversible, uncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO). Therefore, this guide will focus on a well-established and clinically relevant class of epigenetic modifiers in oncology: Lysine-Specific Demethylase 1 (LSD1) inhibitors.
Introduction to LSD1 as a Therapeutic Target in Cancer
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent demethylase that plays a crucial role in regulating gene expression.[1] LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression or activation depending on the context.[1][2] Overexpression of LSD1 is observed in a wide range of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), prostate cancer, and breast cancer, and is often associated with poor prognosis.[3][4] LSD1's role in maintaining oncogenic programs and blocking cellular differentiation makes it a compelling target for cancer therapy.[5][6] Inhibition of LSD1 can suppress cancer cell proliferation, induce differentiation, and enhance anti-tumor immunity.[4][7]
This guide provides a comparative overview of several key LSD1 inhibitors that have been evaluated in preclinical and clinical settings, with a focus on their performance in different tumor models.
Comparative Efficacy of LSD1 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of three prominent LSD1 inhibitors: Iadademstat (ORY-1001), GSK2879552, and INCB059872.
In Vitro Potency and Cellular Activity
| Inhibitor | Target | IC50 (nM) | Tumor Models (Cell Lines) | Key Effects |
| Iadademstat (ORY-1001) | LSD1/KDM1A | <20 | AML (THP-1, MV(4;11)), SCLC, Breast Cancer | Induces differentiation, apoptosis, and inhibits proliferation and colony formation.[8][9] |
| GSK2879552 | LSD1/KDM1A | ~24 | AML (various), SCLC (NCI-H1417) | Inhibits cell proliferation and induces differentiation markers (CD11b, CD86).[3][10] |
| INCB059872 | LSD1/KDM1A | Not specified | SCLC (NCI-H526, NCI-H1417), AML (various) | Inhibits proliferation with EC50 values ranging from 47 to 377 nM in SCLC.[5][11] |
In Vivo Efficacy in Preclinical Tumor Models
| Inhibitor | Tumor Model | Dosing Regimen | Key Outcomes |
| Iadademstat (ORY-1001) | Rodent MV(4;11) xenografts | <0.020 mg/kg, p.o. daily | Significant reduction in tumor growth.[8] |
| GSK2879552 | SCLC xenografts (NCI-H526, NCI-H1417) | 1.5 mg/kg, p.o. daily | 57% and 83% tumor growth inhibition, respectively.[12] |
| INCB059872 | Human AML xenografts | Oral administration (QD or QoD) | Significant inhibition of tumor growth.[5] |
| INCB059872 | Murine MLL-AF9 leukemia model | Oral administration | Significantly prolonged median survival.[5] |
Signaling Pathways and Experimental Workflows
LSD1 Signaling Pathway
dot
Caption: Simplified signaling pathway of LSD1 inhibition in cancer cells.
Experimental Workflow for In Vivo Xenograft Study
dot
Caption: General experimental workflow for an in vivo xenograft study of an LSD1 inhibitor.
Experimental Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the effect of LSD1 inhibitors on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., AML or SCLC lines) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere (for adherent lines), they are treated with a range of concentrations of the LSD1 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 3-6 days).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of LSD1 inhibitors in a living organism.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice) are used.
-
Cell Implantation: Human cancer cells (e.g., SCLC or AML cell lines) are implanted subcutaneously or orthotopically into the mice.[3]
-
Tumor Growth and Randomization: Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Drug Administration: The LSD1 inhibitor is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule (e.g., daily or on alternate days).[5][12] The control group receives a vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors and other tissues can be collected for pharmacodynamic analysis to assess target engagement.
Conclusion
LSD1 inhibitors represent a promising class of targeted therapies for a variety of cancers, particularly hematological malignancies and small cell lung cancer. Preclinical data for compounds like Iadademstat, GSK2879552, and INCB059872 demonstrate potent anti-tumor activity both in vitro and in vivo. These inhibitors effectively suppress cancer cell proliferation and induce differentiation by modulating the epigenetic landscape. The ongoing clinical trials for these and other LSD1 inhibitors will be crucial in determining their therapeutic potential in patients. Further research into combination therapies and predictive biomarkers will likely enhance the clinical utility of targeting LSD1 in oncology.
References
- 1. Pharmacological Inhibition of LSD1 for Cancer Treatment | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 7. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Personal protective equipment for handling CAY10581
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate safety, handling, and disposal guidance for the chemical compound CAY10581. Given that a specific Safety Data Sheet (SDS) for this compound was not publicly accessible, this information is based on general laboratory safety protocols for handling similar research compounds. It is imperative to consult the official SDS from the supplier for comprehensive safety information.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a stringent adherence to safety protocols is essential to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment is mandatory:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or punctures before and during use. Change gloves frequently, especially after direct contact. |
| Body Protection | A laboratory coat must be worn at all times. For procedures with a higher risk of splashes or aerosol generation, consider a chemically resistant apron or coveralls. |
| Respiratory | If handling the compound as a powder or if there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is recommended. Work should be conducted in a fume hood. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will mitigate risks and ensure the integrity of your experiments.
1. Preparation and Engineering Controls:
- Ensure a calibrated and certified chemical fume hood is operational.
- Have an emergency eyewash station and safety shower readily accessible.
- Prepare all necessary equipment and reagents before handling the compound.
- Verify the compatibility of all materials that will come into contact with this compound.
2. Compound Handling:
- Weighing: If working with a solid form, weigh the compound in a fume hood to prevent inhalation of airborne particles. Use anti-static weighing paper or a container.
- Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
- General Use: Keep containers with this compound tightly sealed when not in use. Avoid direct contact with skin, eyes, and clothing.
3. Storage:
- Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
- Follow the manufacturer's specific storage temperature recommendations, which are often at -20°C for such compounds.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- Solid Waste: All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, weighing paper) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
- Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
2. Decontamination:
- Decontaminate work surfaces and non-disposable equipment with an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water. All cleaning materials should be disposed of as hazardous waste.
3. Final Disposal:
- All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this compound down the drain or in regular trash.
Experimental Workflow for Handling this compound
Caption: A generalized workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
